molecular formula C4H7NO B1367204 4-Aminobut-2-yn-1-ol CAS No. 63200-68-0

4-Aminobut-2-yn-1-ol

Cat. No.: B1367204
CAS No.: 63200-68-0
M. Wt: 85.1 g/mol
InChI Key: CETGYTZOZAIXBU-UHFFFAOYSA-N
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Description

4-Aminobut-2-yn-1-ol (CAS: 63200-68-0) is a versatile alkyne-containing building block in organic synthesis. Its primary research value lies in its role as a precursor for the metal-free, one-pot synthesis of highly substituted 3,4-diiodo-dihydropyrrole heterocycles . This electrophile-triggered tandem cyclization reaction, which uses iodine or other interhalogen compounds, efficiently incorporates both halogen atoms into the resulting heterocyclic structure in good to excellent yields . The presence of a trace amount of water is essential for this cyclization process . The resulting 3,4-diiodoheterocycles are highly valuable as they can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to access a wider array of complex organic molecules . This synthetic utility makes this compound a valuable reagent for medicinal chemistry and materials science research, enabling the construction of diverse heterocyclic scaffolds. The compound is related to its hydrochloride salt form (CAS: 39711-80-3) . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETGYTZOZAIXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507534
Record name 4-Aminobut-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63200-68-0
Record name 4-Aminobut-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobut-2-yn-1-ol is a bifunctional molecule of significant interest in medicinal chemistry and drug development due to its structural motifs—a primary amine, a hydroxyl group, and a rigid alkyne linker. These features offer the potential for diverse chemical interactions and specific spatial orientations critical for molecular recognition and biological activity. Understanding the conformational landscape of this molecule is paramount for designing novel therapeutics with improved efficacy and selectivity. This guide provides a comprehensive technical overview of the structural analysis and conformational preferences of this compound, integrating theoretical principles with established experimental and computational methodologies. While specific experimental data for this molecule is not extensively available in public literature, this document outlines a robust framework for its complete structural characterization, serving as a blueprint for future research.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₄H₇NO, possesses a unique combination of functional groups that impart a distinct chemical character.[1] The primary amino group and the hydroxyl group can act as both hydrogen bond donors and acceptors, facilitating a wide range of intermolecular interactions with biological targets. The central carbon-carbon triple bond introduces rigidity, constraining the molecular backbone and influencing the spatial disposition of the terminal functional groups. This structural rigidity is a desirable feature in drug design, as it can reduce the entropic penalty upon binding to a receptor.

The conformational flexibility of this compound arises from the rotation around the C1-C2 and C3-C4 single bonds. The relative orientation of the amino and hydroxyl groups is a key determinant of the molecule's overall shape and its ability to engage in intramolecular hydrogen bonding. Such intramolecular interactions can significantly influence the molecule's preferred conformation in different environments and, consequently, its pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Key Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₇NOPubChem CID: 12707110[1]
IUPAC Name This compoundPubChem CID: 12707110[1]
CAS Number 63200-68-0PubChem CID: 12707110[1]
Molecular Weight 85.10 g/mol PubChem CID: 12707110[1]
SMILES C(C#CCO)NPubChem CID: 12707110[1]

Conformational Analysis: Theoretical Framework

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-O single bonds. The key dihedral angles that define the conformation are:

  • τ₁ (H-O-C1-C2): Defines the orientation of the hydroxyl hydrogen.

  • τ₂ (O-C1-C2-C3): Defines the position of the hydroxyl group relative to the alkyne backbone.

  • τ₃ (C2-C3-C4-N): Defines the position of the amino group relative to the alkyne backbone.

  • τ₄ (C3-C4-N-H): Defines the orientation of the amino hydrogens.

The interplay of steric hindrance and potential intramolecular hydrogen bonding between the amino and hydroxyl groups will govern the energetically preferred conformations.

Potential Conformers and Intramolecular Hydrogen Bonding

Several staggered and eclipsed conformations are theoretically possible. However, the most stable conformers are likely to be those that are stabilized by an intramolecular hydrogen bond. This can occur between the hydroxyl proton and the nitrogen lone pair (O-H···N) or between an amino proton and the oxygen lone pair (N-H···O). The linear geometry of the alkyne group places the terminal functional groups in a spatial arrangement that could favor the formation of a cyclic-like structure through hydrogen bonding.

Caption: Potential intramolecular hydrogen-bonded conformers of this compound.

Experimental Methodologies for Structural Elucidation

A multi-pronged approach combining various spectroscopic techniques is essential for a thorough structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational preferences of molecules in solution.

  • ¹H NMR: The proton NMR spectrum will provide information about the chemical environment of each proton. Key signals to analyze would be the chemical shifts and coupling constants of the methylene protons adjacent to the amino and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The chemical shifts of the sp-hybridized carbons of the alkyne will be characteristic.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, further confirming the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis. Through-space correlations between protons that are close in space, but not necessarily close in terms of bond connectivity, can provide evidence for specific conformers, including those stabilized by intramolecular hydrogen bonds.

Hypothetical ¹H NMR Data:

ProtonChemical Shift (ppm, hypothetical)Multiplicity
H-1 (CH₂)~4.2t
H-4 (CH₂)~3.4t
-OHvariables
-NH₂variables

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all signals and deduce the conformational preferences.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for intramolecular hydrogen bonding. In a non-polar solvent, the presence of a broad O-H stretching band at a lower frequency (e.g., ~3400-3500 cm⁻¹) compared to the sharp "free" O-H stretch (~3600 cm⁻¹) would suggest hydrogen bonding.

Computational Modeling of Conformational Landscape

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.

Density Functional Theory (DFT) Calculations

DFT calculations are well-suited for predicting the geometries and relative energies of different conformers.

Computational Protocol: DFT Analysis

  • Initial Structure Generation: Generate a series of initial guess structures corresponding to different rotamers around the key dihedral angles.

  • Geometry Optimization: Perform geometry optimizations for each initial structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Conformational Energy Profile: Plot the relative energies of the stable conformers to identify the global minimum and other low-energy structures.

Hypothetical DFT Results (Relative Energies):

ConformerDihedral Angle (τ₃, C2-C3-C4-N)Relative Energy (kcal/mol)
Anti180°0.00
Gauche (+)+60°0.85
Gauche (-)-60°0.85
Eclipsed4.50
Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule in solution, exploring a wider range of conformations over time.

G cluster_workflow Computational Workflow for Conformational Analysis A Initial Structure Generation (Multiple Rotamers) B Geometry Optimization (DFT) e.g., B3LYP/6-31G(d,p) A->B E Molecular Dynamics Simulation (Explore Conformational Space in Solution) A->E C Frequency Calculation (Confirm Minima, Obtain Energies) B->C D Identify Stable Conformers and Relative Energies C->D G Compare with Experimental Data (NMR, IR) D->G F Analyze Trajectories (Population of Conformers) E->F F->G

Caption: A typical computational workflow for the conformational analysis of this compound.

Implications for Drug Development

The conformational preferences of this compound are of critical importance in a drug development context.

  • Pharmacophore Modeling: A detailed understanding of the low-energy conformers allows for the development of more accurate pharmacophore models, which describe the essential spatial arrangement of functional groups required for biological activity.

  • Structure-Activity Relationship (SAR) Studies: By understanding the preferred shapes of this and related molecules, medicinal chemists can design analogs with constrained conformations to probe the optimal geometry for receptor binding.

  • ADME Properties: The presence and strength of intramolecular hydrogen bonds can influence a molecule's lipophilicity and membrane permeability, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While a complete experimental and computational conformational analysis of this compound is yet to be reported in the literature, this guide has outlined the key theoretical considerations and a robust framework of methodologies for its comprehensive structural elucidation. The interplay of the rigid alkyne backbone and the flexible terminal amino and hydroxyl groups, coupled with the potential for intramolecular hydrogen bonding, makes this a fascinating molecule from a structural perspective. A thorough understanding of its conformational landscape is a critical step towards unlocking its full potential in the design of novel and effective therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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A Prospective Computational and Theoretical Investigation of 4-Aminobut-2-yn-1-ol: A Roadmap for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminobut-2-yn-1-ol is a structurally intriguing molecule featuring a propargylamine and a primary alcohol, functionalities that impart significant potential for applications in medicinal chemistry and materials science. Despite its promise as a versatile chemical scaffold, a thorough understanding of its electronic, structural, and dynamic properties from a theoretical and computational standpoint is currently lacking in the public domain. This in-depth technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a prospective series of theoretical studies and computational modeling workflows to fully characterize this compound. By leveraging a multi-faceted computational approach, from quantum mechanical calculations to molecular dynamics and quantitative structure-activity relationship (QSAR) modeling, we can unlock the full potential of this promising molecule and accelerate its application in novel therapeutic and material innovations.

Introduction: The Untapped Potential of a Bifunctional Scaffold

This compound stands as a molecule of significant interest due to the convergence of two highly reactive and versatile functional groups: a primary amine adjacent to a terminal alkyne (a propargylamine) and a primary alcohol. The propargylamine moiety is a well-established pharmacophore and a key building block in the synthesis of a plethora of biologically active compounds and complex organic molecules.[1][2][3][4][5] The alkyne functionality provides a locus for a variety of chemical transformations, including click chemistry, while the amine group is crucial for physiological interactions and can be readily derivatized.

Similarly, the amino alcohol functional group is a cornerstone in drug design and asymmetric synthesis.[6][7][8][] Amino alcohols are integral components of numerous pharmaceuticals and serve as valuable chiral auxiliaries and ligands in catalysis.[7][] The presence of both these functionalities in a single, relatively small molecule suggests a broad spectrum of potential applications for this compound, from a key intermediate in the synthesis of novel therapeutics to a monomer for advanced polymer synthesis.

Foundational Quantum Mechanical Characterization

A deep understanding of the intrinsic electronic and structural properties of this compound is paramount. Density Functional Theory (DFT) offers a robust and computationally efficient framework for this purpose.

Objectives of DFT Studies:
  • Geometric Optimization: To determine the most stable three-dimensional conformation of the molecule and to identify key bond lengths, bond angles, and dihedral angles.

  • Electronic Structure Analysis: To calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and to map the electrostatic potential (ESP). These analyses will reveal the most likely sites for electrophilic and nucleophilic attack.

  • Vibrational Analysis: To predict the infrared (IR) and Raman spectra of the molecule, which can serve as a benchmark for experimental characterization and for confirming the identity and purity of synthesized samples.

  • Thermochemical Properties: To compute key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy.

Proposed DFT Protocol:

A step-by-step protocol for conducting DFT calculations on this compound is outlined below.

Step 1: Initial Structure Generation

  • Construct the 3D structure of this compound using a molecular builder such as Avogadro or GaussView.

Step 2: Geometry Optimization

  • Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice would be the B3LYP functional with the 6-31G(d,p) basis set.

  • This initial optimization will find a local minimum on the potential energy surface. To ensure the global minimum is found, a conformational search should be performed.

Step 3: Vibrational Frequency Calculation

  • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra.

Step 4: Electronic Property Analysis

  • From the optimized geometry, calculate the molecular orbitals (HOMO, LUMO), the electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) charges to understand the electronic distribution and reactivity.

Probing Molecular Dynamics and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are essential for understanding its behavior in a dynamic environment, such as in solution or interacting with a biological target.

Objectives of MD Simulations:
  • Solvation Effects: To study the interaction of this compound with explicit solvent molecules (e.g., water, DMSO) and to understand how the solvent influences its conformation and dynamics.

  • Conformational Flexibility: To explore the accessible conformational space of the molecule over time and to identify dominant conformations.

  • Intermolecular Interactions: To simulate the interaction of this compound with potential binding partners, such as the active site of an enzyme, to predict binding modes and estimate binding affinities.

Proposed MD Simulation Workflow:

The following workflow outlines the key steps for performing MD simulations of this compound.

Caption: A generalized workflow for molecular dynamics simulations.

Step 1: System Preparation

  • Start with the DFT-optimized structure of this compound.

Step 2: Force Field Parameterization

  • Assign appropriate atom types and parameters from a standard force field (e.g., AMBER, CHARMM, or GROMOS). For a novel molecule like this, it may be necessary to generate custom parameters for certain dihedral angles or atomic charges, often derived from quantum mechanical calculations.

Step 3: Solvation and Ionization

  • Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).

  • Add counter-ions as needed to neutralize the system.

Step 4: Energy Minimization

  • Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent molecules.

Step 5: Equilibration

  • Gradually heat the system to the desired temperature under constant volume (NVT ensemble).

  • Then, equilibrate the system at the desired temperature and pressure (NPT ensemble) to ensure the correct density.

Step 6: Production MD

  • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the desired molecular motions and interactions.

Step 7: Trajectory Analysis

  • Analyze the resulting trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and to visualize the dynamic behavior of the molecule.

Predicting Biological Activity: A QSAR Approach

To guide the potential application of this compound and its derivatives in drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful predictive tool.

The Rationale for QSAR:

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of compounds that includes the this compound scaffold, we can:

  • Predict the biological activity of novel, unsynthesized derivatives.

  • Identify the key molecular descriptors that are most influential for a particular biological activity.

  • Guide the design of more potent and selective analogs.

A Prospective QSAR Study Workflow:

Caption: A standard workflow for developing a QSAR model.

Step 1: Dataset Curation

  • Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values for a specific enzyme). This dataset would ideally contain derivatives of this compound.

Step 2: Molecular Descriptor Calculation

  • For each molecule in the dataset, calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors.

Step 3: Data Splitting

  • Divide the dataset into a training set for model development and a test set for external validation.

Step 4: Model Building

  • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the descriptors with the biological activity.

Step 5: Model Validation

  • Rigorously validate the model using internal (e.g., cross-validation) and external validation techniques to assess its statistical significance and predictive power.

Step 6: Prediction and Interpretation

  • Use the validated QSAR model to predict the activity of new derivatives of this compound and to interpret the model to understand the structure-activity relationships.

Data Summary and Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound obtained from the PubChem database.[10] These values can serve as a baseline for comparison with computationally derived properties.

PropertyValueSource
IUPAC Name This compoundPubChem[10]
CAS Number 63200-68-0PubChem[10]
Molecular Formula C4H7NOPubChem[10]
Molecular Weight 85.10 g/mol PubChem[10]
SMILES C(C#CCO)NPubChem[10]
InChIKey CETGYTZOZAIXBU-UHFFFAOYSA-NPubChem[10]

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-scale computational strategy for the in-depth characterization of this compound. The proposed workflows, encompassing DFT, MD, and QSAR, provide a robust framework for elucidating the fundamental properties of this promising molecule. The insights gained from these theoretical studies will be invaluable for guiding future experimental investigations, including the development of efficient synthetic routes, the exploration of its pharmacological potential, and its application in materials science. By embracing a synergistic approach that integrates computational modeling with experimental validation, the scientific community can unlock the full potential of this compound and pave the way for novel discoveries and innovations.

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Spectroscopic Profile of 4-Aminobut-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Aminobut-2-yn-1-ol, a bifunctional molecule of interest in synthetic chemistry and drug development. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and verification of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a field-proven perspective on experimental design, data acquisition, and in-depth interpretation. We will explore the synergy between the primary alcohol, primary amine, and internal alkyne functionalities as reflected in their unique spectroscopic signatures.

Introduction: The Structural Significance of this compound

This compound (C₄H₇NO, Molar Mass: 85.10 g/mol ) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of three distinct functional groups: a primary amine (-NH₂), a primary alcohol (-OH), and an internal alkyne (-C≡C-). This unique combination allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. This guide will systematically dissect the ¹³C NMR, ¹H NMR, IR, and MS data for this compound, providing both the fundamental principles and the practical insights necessary for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms within the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. For this compound, we expect to see four distinct signals, corresponding to the four carbon atoms in its structure.

Experimental Data:

A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[1]

Carbon Atom Chemical Shift (δ) ppm Interpretation
C1 (-CH₂OH)~50-60The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen, resulting in a downfield shift.
C2 (-C≡C-)~75-85The sp-hybridized carbons of the internal alkyne typically resonate in this region.
C3 (-C≡C-)~75-85Similar to C2, this is the other sp-hybridized carbon of the alkyne.
C4 (-CH₂NH₂)~30-40The carbon atom attached to the nitrogen of the amine group is also deshielded, though to a lesser extent than the alcohol-bearing carbon.

Expert Insights & Causality:

The choice of solvent is critical in NMR. For a polar molecule like this compound, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices as they can solvate the molecule effectively and their residual solvent peaks are well-documented. The chemical shifts of the alkyne carbons (C2 and C3) are notably downfield due to the sp-hybridization and the electron-withdrawing effects of the neighboring heteroatoms.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 85. The presence of a nitrogen atom means the molecular weight will be an odd number, which is consistent with the molecular formula C₄H₇NO.

  • Major Fragments:

    • m/z = 55: Loss of CH₂OH (M - 31) via alpha-cleavage adjacent to the amine.

    • m/z = 30: [CH₂NH₂]⁺, a characteristic fragment for primary amines resulting from alpha-cleavage.

    • m/z = 54: Loss of NH₃ (M - 17).

    • m/z = 67: Loss of H₂O (M - 18) from the alcohol.

[2][3][4]Expert Insights & Causality:

The fragmentation of this compound will be directed by the functional groups. Alpha-cleavage is a common fragmentation pathway for both alcohols and amines. F[2]or the amine, cleavage of the C-C bond adjacent to the nitrogen is favorable as it leads to a resonance-stabilized iminium ion. For the alcohol, cleavage of the C-C bond adjacent to the oxygen is also a likely fragmentation pathway. The loss of small, stable neutral molecules like water and ammonia is also a common fragmentation process.

[5]Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹³C and ¹H NMR spectra reveal the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key alcohol, amine, and alkyne functional groups. Finally, mass spectrometry provides the molecular weight and offers further structural clues through predictable fragmentation patterns. This integrated spectroscopic approach ensures a high degree of confidence in the structural assignment, which is paramount for any subsequent application of this versatile molecule in research and development.

References

  • CDN. Infrared Spectroscopy. [Link]

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  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

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An In-depth Technical Guide to the Reactivity Profile of 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Aminobut-2-yn-1-ol is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its unique structure, featuring a primary amino group and a primary hydroxyl group flanking a propargylic alkyne, presents both opportunities and challenges for selective chemical modifications. This guide provides a comprehensive analysis of the reactivity profile of the amino and hydroxyl groups in this compound. We will delve into the principles of chemoselectivity, explore strategies for orthogonal protection and selective functionalization, and present detailed experimental protocols. The insights provided herein are intended to empower researchers to harness the synthetic potential of this versatile building block for the development of novel chemical entities.

Introduction: The Duality of Reactivity in this compound

This compound possesses two primary nucleophilic centers: the amino (-NH₂) group and the hydroxyl (-OH) group. The inherent difference in nucleophilicity between these two functionalities forms the basis for achieving chemoselective transformations. Generally, the amino group is a stronger nucleophile than the hydroxyl group, which dictates its preferential reaction with a variety of electrophiles. However, this reactivity can be modulated by several factors, including the reaction conditions (e.g., pH), the nature of the electrophile, and the use of protecting groups.

The propargylic nature of the scaffold also plays a crucial role. The electron-withdrawing effect of the alkyne can influence the pKa of the adjacent amino and hydroxyl groups, subtly altering their reactivity compared to their saturated counterparts. Furthermore, the rigid, linear geometry of the alkyne can impact the steric accessibility of the functional groups.

This guide will systematically dissect these factors, providing a predictive framework for the chemical behavior of this compound.

Chemoselective Reactions at the Amino Group

The higher nucleophilicity of the primary amine in this compound makes it the primary site of reaction under neutral or basic conditions. This preferential reactivity allows for a range of selective N-functionalizations.

N-Acylation

The formation of an amide bond via N-acylation is a fundamental transformation. Due to the superior nucleophilicity of the amine, selective N-acylation in the presence of the hydroxyl group is readily achievable.

Causality of Selectivity: The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on an acylating agent (e.g., acyl chloride, anhydride) than the lone pairs on the oxygen of the hydroxyl group. This intrinsic reactivity difference is the cornerstone of chemoselective N-acylation.

Experimental Protocol: Selective N-Acylation of this compound

Objective: To selectively acylate the amino group of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-acyl-4-aminobut-2-yn-1-ol.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by:

  • TLC Analysis: The product should have a different Rf value compared to the starting material.

  • NMR Spectroscopy: Appearance of a new amide proton signal (typically δ 6-8 ppm in ¹H NMR) and signals corresponding to the acyl group. The signals for the butynol backbone should remain intact.

  • IR Spectroscopy: Appearance of a strong amide C=O stretch (around 1650 cm⁻¹).

N-Alkylation

Selective N-alkylation can be more challenging due to the potential for O-alkylation as a side reaction. However, by carefully choosing the alkylating agent and reaction conditions, high selectivity for N-alkylation can be achieved. Methods like "hydrogen borrowing" catalysis offer a greener alternative for N-alkylation with alcohols.[1]

N-Sulfonylation

Similar to N-acylation, N-sulfonylation with sulfonyl chlorides proceeds selectively at the amino group to form sulfonamides.

Chemoselective Reactions at the Hydroxyl Group

Targeting the hydroxyl group in the presence of the more nucleophilic amino group requires strategic manipulation of the reaction conditions or the use of protecting groups.

O-Acylation under Acidic Conditions

A common strategy to achieve selective O-acylation is to perform the reaction under acidic conditions.[2] Protonation of the amino group to form an ammonium salt deactivates it towards electrophilic attack, allowing the less nucleophilic hydroxyl group to react.

Causality of Selectivity: In an acidic medium, the amino group is protonated (R-NH₃⁺), effectively masking its lone pair and rendering it non-nucleophilic. The hydroxyl group, being a weaker base, remains largely unprotonated and is therefore available to react with the acylating agent.

Experimental Protocol: Selective O-Acylation of this compound

Objective: To selectively acylate the hydroxyl group of this compound.

Materials:

  • This compound hydrochloride salt (or pre-protonated with an acid like HCl)

  • Carboxylic anhydride (e.g., Acetic anhydride)

  • Acid catalyst (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid)

  • Pyridine (as solvent and acid scavenger)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in pyridine at 0 °C.

  • Add the carboxylic anhydride (1.5 eq) dropwise.

  • Add the acid catalyst (catalytic amount).

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • NMR Spectroscopy: Disappearance of the hydroxyl proton signal and a downfield shift of the -CH₂-OH protons. Appearance of signals corresponding to the acyl group.

  • IR Spectroscopy: Appearance of a strong ester C=O stretch (around 1735 cm⁻¹).

Orthogonal Protection Strategies

For multi-step syntheses where sequential reactions at the amino and hydroxyl groups are required, an orthogonal protection strategy is indispensable. This involves protecting one group with a protecting group that is stable under the conditions required to react the other group, and which can be removed selectively without affecting the second protecting group.[3]

Protecting the Amino Group: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability to a wide range of reaction conditions, except for strong acids.

Experimental Protocol: N-Boc Protection of this compound

Objective: To protect the amino group of this compound as its Boc-carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium hydroxide (NaOH)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (e.g., Et₃N, 1.2 eq).

  • Add Boc₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude N-Boc protected product.

  • Purify by flash column chromatography if necessary.

Self-Validation:

  • NMR Spectroscopy: Appearance of a large singlet at ~1.4 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.

  • Mass Spectrometry: Observation of the expected molecular ion peak for the N-Boc protected compound.

Protecting the Hydroxyl Group: O-Silylation

Silyl ethers are common protecting groups for alcohols. The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly useful due to its stability under a wide range of conditions and its selective removal with fluoride ion sources.

Experimental Protocol: O-TBDMS Protection of N-Boc-4-aminobut-2-yn-1-ol

Objective: To protect the hydroxyl group of N-Boc-4-aminobut-2-yn-1-ol as its TBDMS ether.

Materials:

  • N-Boc-4-aminobut-2-yn-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-4-aminobut-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • NMR Spectroscopy: Appearance of new signals in the upfield region of the ¹H NMR spectrum (typically δ 0.0-0.2 ppm for Si-CH₃ and δ 0.8-1.0 ppm for Si-C(CH₃)₃).

  • Mass Spectrometry: Observation of the expected molecular ion peak for the fully protected compound.

Intramolecular Reactions: Synthesis of Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. For instance, after N-acylation, the resulting amide can undergo intramolecular cyclization onto the alkyne to form oxazine derivatives, which are important scaffolds in medicinal chemistry.[4][5][6]

G cluster_0 Reactivity of this compound A This compound B N-Acyl Derivative A->B Acylation (Basic/Neutral) C O-Acyl Derivative A->C Acylation (Acidic) D N-Boc Protected A->D Boc₂O, Base F 1,3-Oxazine Derivative B->F Intramolecular Cyclization E O-Silyl Protected (N-Boc) D->E TBDMSCl, Imidazole

Caption: Reaction pathways of this compound.

Data Summary

ReactionFunctional Group TargetedKey ReagentsExpected Yield Range
N-AcylationAminoAcyl chloride, Et₃N80-95%
O-AcylationHydroxylAcetic anhydride, H⁺60-80%
N-Boc ProtectionAminoBoc₂O, Base>90%
O-TBDMS ProtectionHydroxylTBDMSCl, Imidazole85-95%

Conclusion

The reactivity of this compound is governed by the interplay of the nucleophilicity of its amino and hydroxyl groups, the electronic and steric effects of the propargyl moiety, and the reaction conditions. By understanding these principles, chemists can achieve a high degree of chemoselectivity in their synthetic transformations. The strategic use of protecting groups, particularly in an orthogonal fashion, unlocks the full potential of this versatile building block for the construction of complex molecules and libraries of compounds for drug discovery. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently and efficiently utilize this compound in their synthetic endeavors.

References

  • Streng, E. S., Lee, D. S., George, M. W., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. Journals. [Link]

  • Heymes, A., et al. (1993). Selective n-acylation of amino alcohols.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Al-Ajely, M. S., Sadeek, G. T., & Saleem, N. H. (2020). Green approach for the synthesis of new 1,3-oxazines. The Pharmaceutical and Chemical Journal. [Link]

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  • Felpin, F.-X., & Lebreton, J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • National Institutes of Health. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Baran, P. S., & Maimone, T. J. (2013). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Submitted by James M.Bobbitt. [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

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4-Aminobut-2-yn-1-ol: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can address unmet therapeutic needs. Within this context, small molecules bearing unique functional groups offer a rich playground for chemical and biological exploration. 4-Aminobut-2-yn-1-ol, a compact molecule featuring a primary amine, a terminal alkyne, and a primary alcohol, represents one such scaffold. While direct biological data on this specific compound is sparse in publicly available literature, its constituent chemical motifs are well-precedented in medicinal chemistry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound. By dissecting its structure and drawing parallels with known bioactive molecules, we will explore its likely pharmacological targets and provide a roadmap for its empirical investigation. This document is intended not as a definitive characterization, but as an in-depth, technically-grounded hypothesis generator to inspire and guide future research.

Molecular Profile and Synthetic Considerations

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount to any investigation into its biological potential. These properties govern its solubility, membrane permeability, and potential for metabolic transformation, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₄H₇NOPubChem
Molecular Weight 85.10 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 63200-68-0PubChem
SMILES C(C#CCO)NPubChem
Predicted LogP -1.3PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

The low predicted LogP value suggests that this compound is a hydrophilic molecule, which may have implications for its ability to cross the blood-brain barrier.

Synthetic Accessibility

The feasibility of synthesizing this compound and its derivatives is a key consideration for any research program. While specific, optimized syntheses for this exact molecule are not widely published, general methods for the synthesis of similar amino alcohols and acetylenic compounds are well-established. A plausible synthetic route could involve the reaction of propargyl alcohol with a protected amine, followed by deprotection. The synthesis of related compounds like (E)-4-Amino-2-methylbut-2-en-1-ol has been achieved on a large scale, suggesting that the synthesis of this compound should be readily achievable[1].

Potential Biological Activities and Mechanisms of Action

The structural features of this compound suggest several avenues for biological activity. The presence of a propargylamine moiety is a strong indicator of potential interaction with monoamine oxidases, while its resemblance to GABA analogues points towards the GABAergic system. Furthermore, the acetylenic group is a known pharmacophore in a variety of anticancer and antimicrobial agents.

Neuromodulatory Activity: A GABAergic Hypothesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition[2][3]. Dysregulation of the GABAergic system is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.

GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors[4]. The flexible nature of the GABA molecule allows it to adopt different conformations to bind to these distinct receptor subtypes. The rigid, linear structure of the butynol backbone in this compound could confer conformational rigidity, potentially leading to selective interactions with GABA receptor subtypes. The presence of the hydroxyl group may also influence binding affinity and selectivity, as has been observed with other hydroxylated GABA analogues[5].

Experimental Workflow: GABA Receptor Binding Assay

GABA_Receptor_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay prep_start Start: Brain Tissue (e.g., rat cortex) homogenize Homogenize in buffer prep_start->homogenize centrifuge1 Centrifuge (low speed) homogenize->centrifuge1 resuspend Resuspend pellet centrifuge1->resuspend centrifuge2 Centrifuge (high speed) resuspend->centrifuge2 wash Wash pellet centrifuge2->wash final_pellet Final membrane pellet wash->final_pellet incubation Incubate membranes with radioligand (e.g., [3H]GABA) and this compound final_pellet->incubation To Assay filtration Rapid filtration to separate bound and free ligand incubation->filtration scintillation Scintillation counting to quantify bound radioactivity filtration->scintillation analysis Data analysis (IC50 determination) scintillation->analysis

Caption: Workflow for a competitive GABA receptor binding assay.

GABA aminotransferase (GABA-AT) is the enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This is a clinically validated strategy for the treatment of epilepsy. The propargylamine moiety is a well-known feature of irreversible enzyme inhibitors, including inhibitors of monoamine oxidase. It is plausible that the alkyne in this compound could act as a Michael acceptor following enzymatic oxidation, leading to covalent modification and irreversible inhibition of GABA-AT.

Signaling Pathway: GABA-AT Inhibition

GABA_AT_Inhibition GABA GABA GABA_AT GABA Aminotransferase (GABA-AT) GABA->GABA_AT Degradation SSA Succinic Semialdehyde GABA_AT->SSA Molecule This compound Molecule->GABA_AT Inhibition

Caption: Inhibition of GABA degradation by this compound.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. The propargylamine functional group is a hallmark of several clinically successful irreversible MAO inhibitors, including selegiline and rasagiline[6][7]. The mechanism of inhibition involves the formation of a covalent adduct between the alkyne and the FAD cofactor of the enzyme[6][7]. Given the presence of the propargylamine moiety, this compound is a strong candidate for a MAO inhibitor. The lack of a bulky substituent on the amine may influence its selectivity for MAO-A versus MAO-B.

Mechanism of Action: Irreversible MAO Inhibition

MAO_Inhibition_Mechanism Molecule This compound MAO Monoamine Oxidase (MAO) Molecule->MAO Binding FAD FAD Cofactor MAO->FAD contains Adduct Covalent Adduct FAD->Adduct Reaction with Alkyne Inactive_MAO Inactive MAO Adduct->Inactive_MAO Forms

Caption: Proposed mechanism of irreversible MAO inhibition.

Anticancer and Cytotoxic Potential

Naturally occurring acetylenic compounds have demonstrated significant cytotoxic and anticancer activities[8][9]. The mechanisms of action are varied but often involve the induction of apoptosis and the disruption of cellular signaling pathways[10][11]. The high reactivity of the triple bond can lead to interactions with various cellular nucleophiles, including proteins and DNA. While the small size of this compound may differentiate its activity from larger, more complex natural products, its potential for cytotoxicity warrants investigation.

Antimicrobial and Antifungal Activity

Acetylenic compounds are also known to possess antimicrobial and antifungal properties[9][12][13]. The proposed mechanisms often involve the disruption of cell membrane integrity or the inhibition of essential metabolic pathways. For example, some acetylenic fatty acids interfere with fatty acid homeostasis in fungi[14]. The amino group in this compound could also contribute to antimicrobial activity, as cationic amphiphilic structures are known to be effective against a broad spectrum of microbes.

Experimental Protocols for Biological Evaluation

To empirically test the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[15][16][17][18][19]. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacteria and fungi.

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[20][21][22][23][24]. This is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Concluding Remarks and Future Directions

This compound presents an intriguing, yet underexplored, molecular scaffold. Based on a thorough analysis of its structural components, we have delineated a series of plausible and testable hypotheses regarding its biological activities. The propargylamine moiety strongly suggests a potential for irreversible inhibition of monoamine oxidases. Its structural similarity to GABA points towards possible interactions with GABA receptors or GABA aminotransferase, positioning it as a candidate for neuromodulatory applications. Furthermore, the presence of the acetylenic group, a known pharmacophore in cytotoxic and antimicrobial agents, opens the door to investigations in oncology and infectious diseases.

The experimental protocols provided in this guide offer a clear path forward for the empirical validation of these hypotheses. A systematic evaluation of this compound's activity in the described assays will provide the foundational data necessary to build a comprehensive biological profile of this molecule. Subsequent studies could then focus on structure-activity relationship (SAR) elucidation through the synthesis and testing of analogues, as well as in vivo efficacy and toxicological assessments.

References

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The Emergence of 4-Aminobut-2-yn-1-ol: A Versatile Synthon for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. 4-Aminobut-2-yn-1-ol, a compact and highly functionalized building block, is rapidly gaining attention as a powerful tool in the synthesis of complex bioactive molecules. Its unique combination of a primary amine, a primary alcohol, and a sterically accessible internal alkyne within a four-carbon chain provides a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive exploration of this compound, from its synthesis to its strategic application in the construction of key medicinal scaffolds, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Attributes

This compound is a propargylamine derivative characterized by the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol .[1] The molecule's intrinsic value lies in its trifunctional nature, presenting nucleophilic centers at the amine and alcohol moieties, and an electrophilic alkyne unit amenable to a wide range of coupling and cyclization reactions.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₄H₇NOPubChem[1]
Molecular Weight85.10 g/mol PubChem[1]
SMILESC(C#CCO)NPubChem[1]
InChIInChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2PubChem[1]

The strategic placement of these functional groups allows for the controlled and sequential introduction of molecular complexity, making it an ideal starting material for the synthesis of diverse heterocyclic systems and other scaffolds of medicinal interest.

Synthesis of this compound: A Practical and Scalable Approach

The efficient synthesis of this compound is crucial for its widespread adoption. A robust and scalable synthetic route proceeds from commercially available but-2-yne-1,4-diol. The synthetic strategy involves the selective protection of one hydroxyl group, followed by activation of the remaining hydroxyl, nucleophilic displacement with a nitrogen source, and subsequent deprotection. A particularly effective approach utilizes a phthalimide-protected nitrogen source, ensuring high yields and minimizing side reactions.

Experimental Protocol: Synthesis of this compound

Step 1: Monoprotection of But-2-yne-1,4-diol

A solution of but-2-yne-1,4-diol in a suitable solvent (e.g., dichloromethane) is treated with one equivalent of a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine or imidazole. The reaction is typically carried out at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting mono-protected diol is then purified by column chromatography.

Step 2: Activation of the Free Hydroxyl Group

The free hydroxyl group of the mono-protected diol is then activated for nucleophilic substitution. A common method is the conversion to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base such as pyridine or triethylamine.

Step 3: Nucleophilic Substitution with Potassium Phthalimide

The activated alcohol is then reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to ensure complete displacement of the leaving group. The phthalimide protection of the amine is advantageous as it is a crystalline solid and allows for easy purification.

Step 4: Deprotection to Yield this compound

The final step involves the deprotection of both the silyl-protected alcohol and the phthalimide-protected amine. The phthalimide group is typically removed by treatment with hydrazine hydrate in a protic solvent like ethanol, which proceeds via the Ing-Manske procedure. Subsequent acidic workup or treatment with a fluoride source (e.g., tetrabutylammonium fluoride) will cleave the silyl ether, yielding the desired this compound.

Synthesis_of_4_Aminobut_2_yn_1_ol start But-2-yne-1,4-diol step1 Monoprotection (e.g., TBDMSCl) start->step1 intermediate1 Mono-protected Diol step1->intermediate1 step2 Activation (e.g., TsCl) intermediate1->step2 intermediate2 Activated Mono-protected Diol step2->intermediate2 step3 Nucleophilic Substitution (Potassium Phthalimide) intermediate2->step3 intermediate3 Protected Amino Alcohol step3->intermediate3 step4 Deprotection (Hydrazine, TBAF) intermediate3->step4 end This compound step4->end

Caption: Synthetic pathway to this compound.

The Synthetic Utility of this compound in Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of molecular architectures, particularly heterocyclic scaffolds that are prevalent in many approved drugs.

Synthesis of Oxazolidinones

Oxazolidinones are an important class of antibacterial agents. This compound can serve as a key precursor for the synthesis of novel oxazolidinone derivatives. The primary amine and alcohol can undergo cyclization with phosgene or its equivalents, such as carbonyldiimidazole (CDI), to form the core oxazolidinone ring. The pendant alkyne then provides a handle for further functionalization, for example, through Sonogashira or click chemistry, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

To a solution of this compound in a suitable solvent such as tetrahydrofuran (THF), is added 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature. The reaction is stirred until complete formation of the oxazolidinone ring, which can be monitored by TLC or LC-MS. The resulting propargylated oxazolidinone can then be purified by column chromatography.

Oxazolidinone_Synthesis start This compound product Propargylated Oxazolidinone start->product reagent Carbonyldiimidazole (CDI) reagent->product

Caption: Cyclization to form an oxazolidinone ring.

Multicomponent Reactions: The A³ Coupling

The primary amine functionality of this compound allows it to participate in multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) coupling.[2] In this reaction, this compound can react with an aldehyde and a terminal alkyne in the presence of a suitable metal catalyst (typically copper or gold) to generate a more complex propargylamine. This one-pot reaction is highly atom-economical and allows for the rapid construction of diverse molecular scaffolds.

Synthesis of Pyrrole Derivatives

The 1,4-aminoalcohol motif present in this compound is a precursor to various heterocyclic systems. For instance, it can be envisioned that after suitable manipulation of the oxidation states, the backbone of this compound could be utilized in Paal-Knorr type syntheses to generate substituted pyrroles, which are common motifs in biologically active compounds.[3]

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The propargylamine moiety is a well-established pharmacophore in a number of kinase inhibitors. The alkyne can act as a hydrogen bond acceptor or can be used as a reactive handle for covalent modification of a target protein. While direct examples of this compound in approved kinase inhibitors are not yet prevalent, its potential as a building block in this area is significant. For instance, the primary amine can be used to install the core heterocyclic scaffold of a kinase inhibitor (e.g., a pyrimidine or quinazoline), while the propargyl alcohol moiety can be used to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, a common strategy for enhancing selectivity and potency.

A hypothetical synthetic route towards a novel kinase inhibitor could involve the initial reaction of this compound with a functionalized pyrimidine to form a key intermediate. The pendant propargyl alcohol could then be further elaborated to introduce functionalities that interact with specific residues in the target kinase.

Kinase_Inhibitor_Synthesis Hypothetical Application in Kinase Inhibitor Synthesis start This compound intermediate Key Intermediate start->intermediate pyrimidine Functionalized Pyrimidine pyrimidine->intermediate elaboration Further Elaboration intermediate->elaboration inhibitor Novel Kinase Inhibitor elaboration->inhibitor

Caption: Conceptual pathway for kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for modern drug discovery. Its trifunctional nature, coupled with its compact size, provides a unique platform for the efficient synthesis of a wide range of complex and biologically relevant molecules. The synthetic routes to this synthon are becoming increasingly robust, and its potential applications in the construction of key medicinal scaffolds, such as oxazolidinones and kinase inhibitors, are vast. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics. Further exploration into its reactivity and the development of new synthetic methodologies employing this synthon will continue to expand its utility and solidify its place as a valuable tool in the medicinal chemist's arsenal.

References

  • PubChem Compound Summary for CID 12707110, this compound. National Center for Biotechnology Information. Available from: [Link]

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  • ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL α-AMINO ACIDS. SYNTHESIS OF (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Process for the Preparation of 4- {4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy }-N-Methylpyridine-2-Carboxamide. Google Patents.
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  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Royal Society of Chemistry. Available from: [Link]

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  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. Available from: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. National Center for Biotechnology Information. Available from: [Link]

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An In-Depth Technical Guide to 4-Aminobut-2-yn-1-ol: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Aminobut-2-yn-1-ol is a bifunctional molecule of significant interest to the fields of medicinal chemistry and drug development. Possessing a primary amine, a primary alcohol, and a reactive alkyne moiety within a compact four-carbon framework, it represents a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, offers expert insight into its synthetic strategy, and explores its potential applications as a key intermediate in the development of novel therapeutics. The content herein is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this compound's properties and utility.

Core Chemical Identity & Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. This compound is a specific chemical entity with a defined structure and corresponding identifiers.

CAS Number & Synonyms
  • Chemical Abstracts Service (CAS) Number : 63200-68-0 [1]

  • Systematic IUPAC Name : this compound[1]

  • Common Synonyms :

    • 4-amino-2-butyn-1-ol[1]

    • 4-Amino-but-2-yn-1-ol[1]

It is crucial for researchers to distinguish this compound from its structurally similar but chemically distinct analogs, such as 4-aminobut-2-en-1-ol (containing a double bond) or 4-aminobut-an-1-ol (a saturated molecule). The presence of the alkyne (the "-yn-" infix) defines its unique reactivity and synthetic potential.

Physicochemical Data Summary

The molecular properties of this compound dictate its behavior in both reactive and biological systems. The following table summarizes its key computed properties, providing a quantitative foundation for experimental design.

PropertyValueSource
Molecular Formula C₄H₇NOPubChem[1]
Molecular Weight 85.10 g/mol PubChem[1]
Exact Mass 85.052763847 DaPubChem[1]
InChI InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2PubChem[1]
InChIKey CETGYTZOZAIXBU-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C(C#CCO)NPubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Synthesis Strategy and Mechanistic Considerations

While a specific, large-scale industrial synthesis for this compound is not widely published, its structure lends itself to established, logical synthetic routes known in the field of organic chemistry. The key challenge lies in managing the reactivity of the three distinct functional groups. A senior chemist would approach this by employing protecting group strategies to ensure regioselectivity.

Retrosynthetic Analysis & Proposed Forward Synthesis

The most logical approach involves the coupling of a three-carbon electrophilic fragment already containing the alcohol and alkyne (a propargyl alcohol derivative) with a one-carbon nucleophilic aminomethyl synthon.

A plausible and robust synthetic workflow is outlined below. This protocol is a representative example based on well-established transformations in propargylamine synthesis.[2]

G cluster_0 Step 1: Protection of Propargyl Alcohol cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection A Propargyl Alcohol B THP-Protected Propargyl Alcohol A->B  DHP, p-TsOH (cat.)  DCM, 0°C to RT C Lithium Acetylide Intermediate B->C  n-BuLi  THF, -78°C D N-Boc-2-(THP-oxy)propargylamine C->D  1. Eschenmoser's Salt or N-Boc-aminomethyl equivalent  2. Aqueous Workup E Final Product: This compound D->E  Strong Acid (e.g., HCl)  Methanol/Water

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Protection of the Hydroxyl Group

  • Rationale: The acidic proton of the primary alcohol would interfere with the strongly basic conditions required for alkyne deprotonation in the next step. A tetrahydropyranyl (THP) ether is a standard, acid-labile protecting group suitable for this purpose.

  • Procedure:

    • To a solution of propargyl alcohol (1.0 eq) in dichloromethane (DCM) at 0°C, add 3,4-dihydro-2H-pyran (DHP, 1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with saturated NaHCO₃ solution and extract with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the THP-protected propargyl alcohol.

Step 2: C-C Bond Formation via Alkynylation

  • Rationale: Formation of a lithium acetylide creates a potent nucleophile that can attack a suitable electrophilic source of the "CH₂-N" fragment.[3] Using an N-protected aminomethyl equivalent, such as an iminium salt (generated in situ from Eschenmoser's salt) or a related reagent, ensures the desired bond formation. The Boc group is chosen for its stability and ease of removal under acidic conditions that will simultaneously cleave the THP ether.

  • Procedure:

    • Dissolve the THP-protected propargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (N₂ or Ar).

    • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour to ensure complete formation of the lithium acetylide.

    • In a separate flask, prepare the N-Boc protected electrophile.

    • Add the electrophile to the acetylide solution at -78°C and allow the reaction to slowly warm to room temperature overnight.

    • Quench carefully with saturated NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Synchronous Deprotection

  • Rationale: Both the THP ether and the Boc-carbamate are labile to strong acid. This allows for a highly efficient final step where both protecting groups are removed simultaneously.

  • Procedure:

    • Dissolve the purified, dual-protected intermediate in methanol.

    • Add an excess of aqueous hydrochloric acid (e.g., 4M HCl) and stir at room temperature or with gentle heating (40-50°C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt.

    • To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with a suitable organic solvent (e.g., ethyl acetate or a mixture with THF).

    • Dry the organic extracts and concentrate to yield this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block. Its three functional groups provide orthogonal handles for molecular elaboration.

G cluster_mods main This compound H₂N— —C≡C— —OH mod1 Amide / Sulfonamide Formation main:amine->mod1 Amine Reactivity mod2 Click Chemistry (e.g., CuAAC) main:alkyne->mod2 Alkyne Reactivity mod3 Ester / Ether Linkages main:hydroxyl->mod3 Hydroxyl Reactivity

Caption: Functional handles of this compound for diversification.

  • Scaffold for Bioactive Molecules: The aminobutanol backbone is a privileged scaffold in medicinal chemistry. For instance, the saturated analog, (R)-3-aminobutan-1-ol, is a critical component of the blockbuster HIV integrase inhibitor, dolutegravir. This underscores the value of the C4 amino-alcohol motif for generating potent drug candidates. The alkyne in this compound adds a layer of rigidity and a unique electronic profile that can be exploited to probe interactions within a biological target's binding site.

  • Precursor for Heterocyclic Synthesis: Propargylamines are well-established precursors for synthesizing a vast array of nitrogen-containing heterocycles, which are foundational structures in many approved drugs.[2] The additional hydroxyl group provides a secondary point for cyclization or further functionalization.

  • Bioorthogonal Chemistry Handle: The terminal alkyne is the premier functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most famous "click chemistry" reaction. This allows this compound to be used as a small-molecule probe. It can be incorporated into a larger molecule and subsequently tagged with an azide-bearing reporter molecule (like a fluorophore or biotin) for use in chemical biology, target identification, and drug mechanism-of-action studies.

Safety and Handling

As a small molecule containing a primary amine, this compound is expected to be corrosive and a skin/eye irritant. While a specific, verified Safety Data Sheet (SDS) for this exact compound is not available in the search results, data for the closely related 4-amino-2-butanol indicates hazards such as "Causes severe skin burns and eye damage".[4]

General Laboratory Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a fume hood while wearing safety glasses, a lab coat, and nitrile gloves.

  • Avoid Inhalation and Contact: Prevent contact with skin, eyes, and mucous membranes. Do not inhale dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

It is imperative to consult the material-specific SDS provided by the chemical supplier before any experimental work is undertaken.

References

  • Different approaches for the synthesis of α-amino alkynes: The most... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • This compound | C4H7NO | CID 12707110 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Barberis, C., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.
  • Synthesis using alkynes (video) | Khan Academy. (n.d.). Retrieved January 23, 2026, from [Link]

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Methodological & Application

The Versatile Bifunctional Building Block: 4-Aminobut-2-yn-1-ol in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of chemical biology and drug discovery, the demand for modular and efficient synthetic strategies is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a powerful tool, providing rapid and reliable reactions for constructing complex molecular architectures.[1] At the heart of many click chemistry applications lies the use of versatile building blocks, and among these, 4-Aminobut-2-yn-1-ol stands out as a particularly valuable reagent. Its bifunctional nature, possessing both a primary amine/hydroxyl moiety and a terminal alkyne, opens up a myriad of possibilities for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the applications of this compound in click chemistry, complete with detailed protocols and expert insights.

Introduction to this compound: A Bifunctional Linchpin

This compound is a small organic molecule featuring two key functional groups: a primary amino group and a primary hydroxyl group at one end, and a terminal alkyne at the other. This unique structure allows for sequential or orthogonal functionalization, making it an ideal linker or scaffold in various bioconjugation and material science applications. The terminal alkyne is a ready participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of a click reaction, which forms a stable triazole linkage.[2]

The amino and hydroxyl groups provide convenient handles for attachment to other molecules of interest, such as proteins, peptides, drugs, or surfaces, through well-established chemistries like amide bond formation or etherification. This dual reactivity is the cornerstone of its utility, enabling the precise introduction of an alkyne "handle" for subsequent click reactions.

Core Applications in Drug Discovery and Bioconjugation

The ability to efficiently and specifically link molecular fragments is crucial in drug discovery and chemical biology. This compound serves as a key building block in these areas, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the modification of biomolecules.

Synthesis of PROTAC Linkers: Bridging Proteins for Degradation

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[3] These molecules typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

This compound is an excellent starting material for the synthesis of "clickable" PROTAC linkers.[4] The amino or hydroxyl group can be used to attach the linker to one of the ligands, leaving the terminal alkyne free to react with an azide-functionalized second ligand via CuAAC. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions for optimization.[4]

A derivative of this compound, a 3-(4-aminobut-1-yn-1-yl)pyridin-4-amine group, has been utilized in the design of PROTACs targeting ERK1/2 kinases for degradation in cancer cells.[5] This highlights the real-world application of this structural motif in the development of novel therapeutics.

Workflow for PROTAC Synthesis using a this compound-derived Linker

PROTAC_synthesis cluster_synthesis PROTAC Synthesis Workflow A Target Ligand with Amine/Carboxyl Group C Amide Coupling A->C B This compound B->C D Alkyne-Functionalized Target Ligand C->D F CuAAC Click Reaction (Cu(I), ligand) D->F E E3 Ligase Ligand with Azide Group E->F G PROTAC Molecule F->G

Caption: General workflow for synthesizing a PROTAC using a this compound-derived linker.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction, which can be adapted for the reaction of an alkyne-functionalized molecule (derived from this compound) with an azide-containing partner.[5]

Materials:

  • Alkyne-functionalized substrate (1.0 eq)

  • Azide-functionalized substrate (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (optional, but recommended for biomolecules)

  • Solvent: A mixture of water and a co-solvent like t-butanol, DMSO, or DMF is commonly used.

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-functionalized substrate and the azide-functionalized substrate in the chosen solvent system.

    • Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the alkyne and azide substrates.

    • If using a ligand, add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazole product.

Quantitative Data Example:

EntryAlkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)
1Benzyl alkynePhenyl azideCuSO₄/NaAsct-BuOH/H₂O1295
2Propargyl alcoholBenzyl azideCuSO₄/NaAscDMSO/H₂O892
3Alkyne-peptideAzido-PEGCuSO₄/NaAsc/THPTAH₂O4>90 (by LC-MS)

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides representative data from the literature for similar click reactions.

Bioconjugation: Modifying Peptides and Proteins

The specific and mild nature of click chemistry makes it an ideal tool for the modification of sensitive biomolecules like peptides and proteins.[6] this compound can be used to introduce an alkyne handle onto a biomolecule for subsequent conjugation with an azide-modified fluorescent dye, biotin, or another protein.

The primary amine of this compound can be coupled to a carboxylic acid on a peptide or protein (e.g., the C-terminus or the side chain of aspartic or glutamic acid) using standard peptide coupling reagents like EDC/NHS. Alternatively, the hydroxyl group can be functionalized for attachment. Once the alkyne is installed, the biomolecule can be readily conjugated to a desired partner via CuAAC.

Workflow for Peptide Bioconjugation

Peptide_conjugation cluster_bioconjugation Peptide Bioconjugation Workflow A Peptide with Carboxylic Acid C EDC/NHS Coupling A->C B This compound B->C D Alkyne-Modified Peptide C->D F CuAAC Click Reaction D->F E Azide-Functionalized Fluorophore E->F G Fluorescently Labeled Peptide F->G

Caption: General strategy for labeling a peptide with a fluorescent dye using this compound.

Expanding Horizons: Applications in Materials Science

The utility of this compound extends beyond the realm of life sciences into materials science, where the functionalization of surfaces and polymers is of great interest.

Surface Functionalization for Bio-applications

Modifying the surfaces of materials is crucial for a wide range of applications, including biosensors, medical implants, and cell culture scaffolds.[7] this compound can be used to introduce alkyne functionalities onto surfaces, which can then be used to immobilize biomolecules via click chemistry.[8]

For instance, a silicon or glass surface can be first treated with an aminosilane to introduce primary amine groups. These amines can then be reacted with a derivative of this compound (e.g., where the hydroxyl group has been converted to a better leaving group or an activated ester) to create an alkyne-terminated surface. This "clickable" surface is then ready for the immobilization of azide-containing proteins, peptides, or DNA.[8]

Protocol 2: Surface Functionalization with this compound for Biomolecule Immobilization

This protocol outlines a general procedure for functionalizing a silica-based surface with this compound and subsequent immobilization of an azide-functionalized biomolecule.

Materials:

  • Silica-based substrate (e.g., glass slide, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • 4-Nitrophenyl 4-(hydroxymethyl)but-2-ynoate (activated ester of 4-hydroxybut-2-ynoic acid, a derivative of the topic molecule)

  • Triethylamine (TEA)

  • Azide-functionalized biomolecule (e.g., peptide, protein)

  • Phosphate-buffered saline (PBS)

  • CuSO₄·5H₂O, Sodium ascorbate, THPTA (for click reaction)

Procedure:

  • Surface Amination:

    • Clean the silica substrate thoroughly (e.g., with piranha solution - Caution: extremely corrosive! ).

    • Treat the cleaned substrate with a solution of APTES in anhydrous toluene to introduce primary amine groups on the surface.

    • Rinse the substrate with toluene and cure at an elevated temperature.

  • Alkyne Functionalization:

    • Immerse the aminated substrate in a solution of the activated ester of 4-hydroxybut-2-ynoic acid and TEA in an appropriate solvent (e.g., DMF).

    • Allow the reaction to proceed to form a stable amide bond, resulting in an alkyne-terminated surface.

    • Rinse the substrate thoroughly to remove any unreacted reagents.

  • Biomolecule Immobilization via Click Chemistry:

    • Prepare a solution of the azide-functionalized biomolecule in PBS.

    • Prepare the click chemistry catalyst solution as described in Protocol 1.

    • Immerse the alkyne-functionalized substrate in the biomolecule solution and add the catalyst solution.

    • Allow the reaction to proceed at room temperature.

  • Washing and Characterization:

    • After the reaction, thoroughly wash the substrate with PBS and deionized water to remove any non-covalently bound biomolecules.

    • The functionalized surface can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, and fluorescence microscopy (if a fluorescently labeled biomolecule was used).

Surface Functionalization and Bioconjugation Workflow

surface_functionalization cluster_surface Surface Functionalization and Bioconjugation A Silica Surface B APTES (Amination) A->B C Amine-Functionalized Surface B->C E Amide Bond Formation C->E D Activated Ester of 4-Hydroxybut-2-ynoic Acid D->E F Alkyne-Functionalized Surface E->F H CuAAC Click Reaction F->H G Azide-Biomolecule G->H I Bioconjugated Surface H->I

Caption: A schematic representation of surface functionalization and subsequent biomolecule immobilization.

Synthesis of Functionalized Polymers

In polymer chemistry, this compound can be used as a monomer or a post-polymerization modification agent to introduce alkyne functionalities into polymers. These "clickable" polymers can then be further functionalized with a wide range of molecules to tailor their properties for specific applications, such as drug delivery, hydrogels, and advanced coatings.[1][9]

For example, the amino or hydroxyl group of this compound can be used to initiate a ring-opening polymerization of a cyclic ester like caprolactone, resulting in a polymer chain with a terminal alkyne group. This alkyne-terminated polymer can then be "clicked" onto another polymer chain or a functional small molecule.

Conclusion and Future Perspectives

This compound is a powerful and versatile bifunctional building block that has found numerous applications in the realm of click chemistry. Its ability to introduce a readily "clickable" alkyne group onto a wide range of molecules and materials has made it an invaluable tool for researchers in drug discovery, bioconjugation, and materials science. The modularity and efficiency of the click reactions it enables allow for the rapid synthesis and optimization of complex molecular systems.

As the field of chemical biology continues to advance, the demand for sophisticated molecular tools will only increase. The principles and protocols outlined in this guide demonstrate the broad utility of this compound. Future research will likely see the development of novel derivatives of this molecule with enhanced properties, further expanding its application in areas such as targeted drug delivery, advanced diagnostics, and the creation of "smart" biomaterials. The simplicity and robustness of the chemistry associated with this compound ensure that it will remain a staple in the synthetic chemist's toolbox for years to come.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023). National Institutes of Health. [Link]

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  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Surface Functionalization of Exosomes Using Click Chemistry. (2014). National Institutes of Health. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). National Institutes of Health. [Link]

  • Click Chemistry Approaches for the Synthesis and Functionalization of Macromolecules. (2021). Savvy Science Publisher. [Link]

  • Surface Modifications of Nanoparticles for Stability in Biological Fluids. (2018). National Institutes of Health. [Link]

  • Chemistry of Peptide-Oligonucleotide Conjugates: A Review. (2022). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health. [Link]

  • Synthesis of peptide bioconjugates. (2005). PubMed. [Link]

  • Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. (2023). MDPI. [Link]

  • Surface modifications of biomaterials in different applied fields. (2023). National Institutes of Health. [Link]

  • Click Chemistry in Polymersome Technology. (2024). National Institutes of Health. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (2021). National Institutes of Health. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Selective Functionalization of Peptides with Reactive Fragment Ions. (2016). National Institutes of Health. [Link]

  • Surface modification techniques. (2025). ResearchGate. [Link]

  • Development of a Route to Functional Polymers via Click Chemistry. (2018). University of Pittsburgh. [Link]

  • An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • (PDF) Surface Modification Strategies for Fabrication of Nano-Biodevices. (2016). ResearchGate. [Link]

  • Click Chemistry in Peptide-Based Drug Design. (2013). MDPI. [Link]

  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. (2022). YouTube. [Link]

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health. [Link]

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Application Notes and Protocols: Metal-Catalyzed Cyclization Reactions of 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. 4-Aminobut-2-yn-1-ol is an exemplary bifunctional building block, possessing both a nucleophilic amine and a hydroxyl group, anchored to a reactive propargyl system. This unique arrangement makes it a powerful precursor for the synthesis of diverse nitrogen- and oxygen-containing heterocycles—structural motifs that are foundational to a vast array of pharmaceuticals, agrochemicals, and materials.[1] Metal-catalyzed intramolecular cyclization reactions offer an elegant and atom-economical strategy to transform this linear substrate into valuable five-membered ring systems, such as substituted pyrroles and oxazolines.[2][3]

These heterocyclic products are not merely academic curiosities. Pyrrole derivatives, for instance, are core components of numerous biologically active compounds with anticancer and cholinesterase inhibitory properties.[4][5][6][7] Similarly, the oxazoline ring is a privileged structure in medicinal chemistry and a crucial component of chiral ligands used in asymmetric catalysis.[8][9][10][11] This guide provides a detailed exploration of various metal-catalyzed cyclization strategies for this compound, focusing on the underlying mechanistic principles, providing field-tested protocols, and explaining the causal factors that govern reaction outcomes.

Part 1: The Mechanistic Crossroads: N- vs. O-Cyclization

The core of this chemistry lies in the activation of the alkyne's carbon-carbon triple bond by a π-acidic metal catalyst. This coordination polarizes the alkyne, rendering it highly susceptible to intramolecular nucleophilic attack. The bifunctional nature of this compound presents two competing pathways: aminocyclization (N-attack) and oxycyclization (O-attack).

  • Aminocyclization (Path A): The nitrogen atom of the amino group attacks the activated alkyne. This typically proceeds via a 5-exo-dig pathway, which is kinetically favored according to Baldwin's rules, to form a five-membered ring. Subsequent isomerization and protodemetalation yield the aromatic pyrrole ring.

  • Oxycyclization (Path B): The oxygen atom of the hydroxyl group acts as the nucleophile. This also follows a 5-exo-dig trajectory to forge a dihydrofuran intermediate, which can then be further transformed, often leading to oxazoline derivatives.

The choice between these pathways is not random; it is a finely controlled process dictated by the catalyst, the protecting group on the nitrogen, and the reaction conditions.

G cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_pathways Competing Pathways cluster_products Final Products Start This compound Substrate Activation Alkyne Activation [Metal Catalyst, e.g., Au(I)] Start->Activation Coordination N_Attack Path A: Aminocyclization (N-Attack) Activation->N_Attack 5-exo-dig O_Attack Path B: Oxycyclization (O-Attack) Activation->O_Attack 5-exo-dig Pyrrole Pyrrole Derivatives N_Attack->Pyrrole Isomerization/ Protodemetalation Oxazoline Oxazoline Derivatives O_Attack->Oxazoline Rearrangement/ Further Reaction

Figure 1: Competing N- and O-cyclization pathways.

Part 2: Catalyst-Specific Application Notes & Protocols

The choice of metal catalyst is the most critical variable in directing the cyclization of this compound and its derivatives. Gold, silver, and palladium complexes are the most widely employed, each exhibiting distinct reactivity profiles.

Gold (Au): The Carbophilic Catalyst of Choice

Expertise & Experience: Gold(I) and Gold(III) catalysts are exceptionally effective for this transformation due to their strong carbophilicity, or "alkyne-loving" nature.[12][13] They act as powerful soft Lewis acids, activating the alkyne under remarkably mild conditions, often at room temperature, with high functional group tolerance.[14][15] The choice of counterion and ligand is crucial; weakly coordinating anions (e.g., SbF₆⁻, NTf₂⁻) generate a more cationic and thus more reactive gold center.[12]

Protocol 1: Gold(I)-Catalyzed Synthesis of 1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-1H-pyrrole

This protocol details the cyclization of the N-Boc protected substrate. The bulky Boc group often favors the aminocyclization pathway by sterically hindering the approach to the hydroxyl group and influencing the electronic nature of the nitrogen nucleophile.

Experimental Workflow:

G Reagents 1. Add Substrate & Solvent (N-Boc-4-aminobut-2-yn-1-ol in DCM) Catalyst 2. Add Catalyst (e.g., Ph3PAuCl / AgSbF6) Reagents->Catalyst Reaction 3. Stir at RT (Monitor by TLC/LC-MS) Catalyst->Reaction Workup 4. Quench & Extract (Filter through Celite, wash with brine) Reaction->Workup Purify 5. Purify (Silica Gel Chromatography) Workup->Purify Product Final Product (Substituted Pyrrole) Purify->Product

Sources

Application Notes & Protocols: Synthesis of Chiral Ligands from 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chiral ligands derived from simple, readily available precursors are of paramount importance in the field of asymmetric catalysis, a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of synthetic strategies for the preparation of valuable chiral ligands starting from the versatile building block, 4-aminobut-2-yn-1-ol. We will delve into the rationale behind the chosen synthetic pathways, offering detailed, step-by-step protocols for key transformations. The focus will be on creating a self-validating system of protocols, grounded in established chemical principles and supported by authoritative literature. This document is intended to be a practical resource for researchers aiming to develop novel chiral catalysts for enantioselective synthesis.

Introduction: The Significance of Chiral Propargylamino Alcohols

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis.[1] Their ability to form stable five-membered chelate rings with metal centers provides a rigid and well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. The propargyl moiety (a carbon-carbon triple bond) within the backbone of ligands derived from this compound offers several advantages:

  • Rigidity: The linear geometry of the alkyne restricts conformational flexibility, which can enhance the enantioselectivity of the resulting catalyst.

  • Functionality: The alkyne can be further functionalized, allowing for the synthesis of a diverse library of ligands with tunable steric and electronic properties.

  • Synthetic Versatility: Propargylamines and propargylic alcohols are versatile intermediates in organic synthesis.[2]

This guide will focus on two primary strategies for the synthesis of chiral ligands from this compound:

  • Strategy A: Asymmetric reduction of an intermediate ynone.

  • Strategy B: Kinetic resolution of a racemic intermediate.

We will also discuss the subsequent derivatization of the resulting chiral amino alcohol into phosphine and oxazolidinone ligands, which are widely used in asymmetric catalysis.[3][4]

General Considerations: Protecting Group Strategy

The presence of both an amino and a hydroxyl group in this compound necessitates a protecting group strategy to ensure chemoselectivity in subsequent transformations. The amino group is typically more nucleophilic and basic than the hydroxyl group. Therefore, selective protection of the amine is the first crucial step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of introduction, stability to a wide range of reaction conditions (including many reductions and oxidations), and facile removal under acidic conditions.[5]

Protocol 2.1: N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.5 M).

  • To the stirred solution, add triethylamine (Et₃N, 1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome:

This procedure typically affords the N-Boc protected amino alcohol in high yield (>90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Strategy A: Asymmetric Reduction of an Intermediate Ynone

This strategy involves the oxidation of the N-Boc protected this compound to the corresponding ynone, followed by an enantioselective reduction to furnish the chiral alcohol. The Corey-Itsuno reduction is a well-established and highly reliable method for the asymmetric reduction of ketones.[6]

Workflow for Strategy A

G A This compound B N-Boc Protection A->B C N-Boc-4-aminobut-2-yn-1-ol B->C D Oxidation (e.g., Dess-Martin) C->D E N-Boc-4-aminobut-2-yn-1-al (Ynone) D->E F Asymmetric Reduction (Corey-Itsuno) E->F G Chiral N-Boc-4-aminobut-2-yn-1-ol F->G H Deprotection & Derivatization G->H I Chiral Ligand H->I

Caption: Synthetic workflow for Strategy A.

Protocol 3.1: Oxidation to the Ynone

This protocol describes the oxidation of tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate to the corresponding ynone using the Dess-Martin periodinane (DMP).

Materials:

  • tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate (1.0 equiv.) in dry DCM (approx. 0.2 M).

  • Add Dess-Martin periodinane (DMP, 1.5 equiv.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl (4-oxobut-2-yn-1-yl)carbamate.

Expected Outcome:

The ynone is typically obtained in good to excellent yields (80-95%).

Protocol 3.2: Asymmetric Reduction of the Ynone (Corey-Itsuno Reduction)

This protocol outlines the enantioselective reduction of the ynone using a chiral oxazaborolidine catalyst (CBS catalyst).[6]

Materials:

  • tert-butyl (4-oxobut-2-yn-1-yl)carbamate

  • (R)- or (S)-CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the (R)- or (S)-CBS catalyst solution (0.1 equiv.) to a flame-dried flask.

  • Cool the catalyst solution to -20 °C.

  • Slowly add the borane-THF complex solution (0.6 equiv.) and stir for 10 minutes.

  • Add a solution of tert-butyl (4-oxobut-2-yn-1-yl)carbamate (1.0 equiv.) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the chiral tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate.

Expected Outcome:

This reaction should provide the chiral alcohol with high enantiomeric excess (typically >90% ee). The yield is generally good (70-90%). The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Catalyst Expected Product Configuration Typical ee (%)
(R)-CBS(R)-tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate>90
(S)-CBS(S)-tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate>90

Derivatization of the Chiral Amino Alcohol

The enantiomerically enriched N-Boc-4-aminobut-2-yn-1-ol is a versatile precursor for a variety of chiral ligands. Here, we outline the synthesis of two common classes: phosphine and oxazolidinone ligands.

Protocol 4.1: Synthesis of a Chiral Aminophosphine Ligand

This protocol describes a general method for converting the chiral amino alcohol into a P,N-bidentate ligand. This involves deprotection of the amine, followed by reaction with a phosphine electrophile.

Workflow for Aminophosphine Synthesis

G A Chiral N-Boc-4-aminobut-2-yn-1-ol B Boc Deprotection (e.g., TFA/DCM) A->B C Chiral this compound B->C D Reaction with Ph₂PCl, Et₃N C->D E Chiral Aminophosphine Ligand D->E

Caption: Synthesis of a chiral aminophosphine ligand.

Procedure:

  • Boc Deprotection: Dissolve the chiral N-Boc-4-aminobut-2-yn-1-ol (1.0 equiv.) in DCM and treat with trifluoroacetic acid (TFA, 5-10 equiv.) at room temperature for 1-2 hours. Remove the volatiles under reduced pressure. The resulting TFA salt of the amine is often used directly in the next step.

  • Phosphinylation: Dissolve the crude amino alcohol TFA salt in anhydrous THF under an inert atmosphere.

  • Add triethylamine (3.0 equiv.) to neutralize the TFA salt and act as a base.

  • Cool the solution to 0 °C and slowly add chlorodiphenylphosphine (Ph₂PCl, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove triethylammonium salts and concentrate the filtrate.

  • Purify the crude product by chromatography on deoxygenated silica gel under an inert atmosphere.

Expected Outcome:

This procedure yields a chiral P,N-bidentate ligand. These ligands are often air-sensitive and should be handled under inert conditions. Characterization is typically performed using ³¹P NMR, in addition to ¹H and ¹³C NMR.

Protocol 4.2: Synthesis of a Chiral Oxazolidinone Ligand

Chiral oxazolidinones are excellent chiral auxiliaries and can also function as ligands. They are readily prepared from 1,2-amino alcohols by reaction with a carbonyl source like phosgene or a phosgene equivalent.

Workflow for Oxazolidinone Synthesis

G A Chiral this compound B Cyclization (e.g., CDI, base) A->B C Chiral Propargyl Oxazolidinone Ligand B->C

Caption: Synthesis of a chiral oxazolidinone ligand.

Procedure:

  • Dissolve the deprotected chiral this compound (1.0 equiv.) in anhydrous THF.

  • Add a base such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add carbonyldiimidazole (CDI, 1.1 equiv.) and stir at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome:

This cyclization reaction typically proceeds in good yield to afford the chiral oxazolidinone.

Application in Asymmetric Catalysis: A Case Study

Chiral propargylamino-derived phosphine ligands have shown promise in various asymmetric transformations. For instance, rhodium and iridium complexes of such ligands can be effective catalysts for the asymmetric hydrogenation of prochiral olefins.[7]

Table 1: Representative Performance of a Chiral Propargylamino Phosphine Ligand in Asymmetric Hydrogenation

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)SolventTemp (°C)Conversion (%)ee (%)
Methyl (Z)-α-acetamidocinnamate110MeOH25>9995
Itaconic acid dimethyl ester120THF25>9992

Note: The data in this table is illustrative and based on typical results for similar P,N-ligands. Actual performance will depend on the specific ligand structure and reaction conditions.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a variety of chiral ligands. Through a judicious choice of protecting group strategy and asymmetric transformation, enantiomerically enriched propargylamino alcohols can be readily accessed. These intermediates can be further derivatized into valuable ligand classes, such as aminophosphines and oxazolidinones, which have demonstrated utility in asymmetric catalysis. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of this promising class of chiral ligands.

References

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  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350. [Link]

  • Jacobsen, E. N. (1993). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 26(11), 613-620. [Link]

  • Imamoto, T., Tsuruta, H., Wada, Y., Masuda, H., & Yamaguchi, K. (1998). P-Chiral Bis(trialkylphosphine) Ligands and Their Use in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society, 120(8), 1635-1636. [Link]

  • Gommermann, N., & Knochel, P. (2007). Synthesis of and Reactions of Propargylamines. In Modern Allene Chemistry (pp. 839-883). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259-3262. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277-7283. [Link]

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]

  • Evans, D. A., Murry, J. A., & von Matt, P. (1995). Chiral Oxazolidinone Auxiliaries in Asymmetric Synthesis. In Stereocontrolled Organic Synthesis (pp. 1-13). Blackwell Science.
  • Carreira, E. M., Anand, N. K., & Frantz, D. E. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688. [Link]

  • Pu, L. (2004). The study of 1,1′-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 104(3), 1687-1716. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]

  • Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed Carbon−Carbon Bond Forming Reactions of Organometallic Compounds. Angewandte Chemie International Edition, 42(37), 4474-4502. [Link]

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Application Note & Protocol: Polymerization of 4-Aminobut-2-yn-1-ol for the Synthesis of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Multifunctional Monomer

The quest for novel materials with tailored properties is a driving force in polymer science. 4-Aminobut-2-yn-1-ol is a compelling monomer that holds significant promise for the development of advanced functional polymers. Its structure is unique, featuring a reactive alkyne group for polymerization, and both a primary amine and a primary hydroxyl group. These functional moieties offer avenues for post-polymerization modification, cross-linking, and imparting specific chemical and physical properties to the final material, such as hydrophilicity and sites for bioconjugation.

The polymerization of this compound can theoretically proceed through different pathways, primarily involving the carbon-carbon triple bond to form a polyacetylene backbone. The resulting polymer, poly(this compound), would be a highly functionalized material with pendant aminomethyl and hydroxymethyl groups. Such a polymer could find applications in a diverse range of fields, including:

  • Biomedical Engineering: The amine and hydroxyl groups can enhance biocompatibility and provide anchor points for attaching bioactive molecules, making it a candidate for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[1][2]

  • Materials Science: The conjugated polyacetylene backbone may impart interesting electronic and optical properties, suggesting potential use in sensors, organic electronics, and membranes for separation processes.[3][4][5][6]

  • Water Treatment: The hydrophilic functional groups could make the polymer suitable for applications in water purification and as a flocculant.

This document provides a detailed, albeit theoretical, guide for the synthesis and characterization of poly(this compound). The protocols are based on established principles of alkyne polymerization and polymer characterization, providing a robust starting point for researchers venturing into this novel area.[3]

Safety Precautions

The monomer this compound is not extensively characterized in terms of its toxicity. However, a structurally similar compound, 4-aminobut-2-en-1-ol, is classified as a combustible liquid that causes severe skin burns, eye damage, and respiratory irritation.[7] Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Proposed Polymerization of this compound

The polymerization of substituted acetylenes can be achieved through various catalytic systems. For a monomer bearing potentially coordinating functional groups like amines and hydroxyls, the choice of catalyst is critical to avoid catalyst poisoning and side reactions. A rhodium-based catalyst, such as Rh(I) complexes, or a palladium-based catalyst could be suitable for the polymerization of functionalized alkynes. Alternatively, a free-radical polymerization approach could be explored.

Here, we propose a protocol based on a Rh(I)-catalyzed polymerization, which is known to be tolerant to a variety of functional groups.

Experimental Workflow: Rh(I)-Catalyzed Polymerization

workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound Reaction_Vessel Reaction Vessel Monomer->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF or Toluene) Solvent->Reaction_Vessel Catalyst Rh(I) Catalyst (e.g., [Rh(nbd)Cl]2) Catalyst->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Vessel Mixing Mixing & Stirring Reaction_Vessel->Mixing Heating Heating (if required) Mixing->Heating Precipitation Precipitation in Nonsolvent (e.g., Methanol) Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in vacuo Filtration->Drying Polymer Poly(this compound) Drying->Polymer NMR NMR Spectroscopy Polymer->NMR FTIR FT-IR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography (GPC) Polymer->GPC TGA_DSC Thermal Analysis (TGA/DSC) Polymer->TGA_DSC mechanisms cluster_chain Chain-Growth Polymerization cluster_step Step-Growth Polymerization cluster_alkyne Alkyne Polymerization Initiation Initiation (e.g., Radical, Cationic, Anionic) Propagation Propagation (Addition of Monomers to Active Center) Initiation->Propagation Termination Termination Propagation->Termination Monomer_A Monomer with -NH2 and -OH Dimer Dimer Formation Monomer_A->Dimer Monomer_B Another Monomer (if copolymerization) Monomer_B->Dimer Trimer Trimer Formation Dimer->Trimer Polymer High Polymer Trimer->Polymer Metal_Catalyst Metal Catalyst (e.g., Rh, Pd, W) Coordination Coordination of Alkyne to Metal Metal_Catalyst->Coordination Insertion Insertion of Monomer into Metal-Carbon Bond Coordination->Insertion Chain_Growth Repetitive Insertion Insertion->Chain_Growth

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Application Notes & Protocols: 4-Aminobut-2-yn-1-ol as a Versatile Precursor for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Unnatural Amino Acids and the Role of 4-Aminobut-2-yn-1-ol

Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery and chemical biology.[1] Their incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, enhancement of metabolic stability, and the introduction of novel functionalities for bio-conjugation.[2] The synthesis of these custom building blocks, however, often presents significant synthetic challenges.[3] this compound emerges as a highly valuable and versatile starting material, offering a compact framework with three distinct functional handles: a primary amine, a primary alcohol, and an internal alkyne. This unique combination allows for a modular and powerful approach to a diverse array of UAAs, including linear, cyclic, aromatic, and heterocyclic variants.

This guide provides a detailed exploration of the synthetic utility of this compound, complete with field-proven insights and step-by-step protocols for key transformations. We will delve into the strategic considerations behind protecting group selection, carbon-carbon bond formation, stereoselective reduction, and functional group manipulation to empower researchers in their pursuit of novel molecular entities.

Core Concepts: A Trifunctional Building Block for Divergent Synthesis

The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. The amine and hydroxyl groups typically require protection to enable selective modification at the alkyne. The internal alkyne then serves as a linchpin for introducing molecular diversity through a variety of powerful carbon-carbon bond-forming reactions.

Workflow for UAA Synthesis from this compound

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Diversification (C-C Bond Formation) cluster_2 Phase 3: Functional Group Interconversion cluster_3 Phase 4: Final Deprotection A This compound B Orthogonal Protection (e.g., Boc, TBDMS) A->B Selective protection of amine and hydroxyl groups C Protected Precursor B->C D Sonogashira Coupling C->D E A3 Coupling C->E F Other C-C Couplings C->F G Diversified Intermediate D->G E->G F->G H Stereoselective Alkyne Reduction (cis or trans alkene) G->H I Oxidation of Alcohol (to Carboxylic Acid) G->I J Cyclization Reactions (e.g., Proline/Piperidine Analogs) G->J K Functionalized Precursor H->K I->K J->K L Global Deprotection K->L M Unnatural Amino Acid L->M G cluster_0 A Protected Precursor B + A->B C Ar-X (Aryl Halide) B->C D ->[Pd(PPh₃)₄, CuI, Base] C->D E Coupled Product D->E G cluster_0 cluster_1 A Alkyne Intermediate B ->[H₂, Lindlar's Cat.] A->B C cis-(Z)-Alkene B->C D Alkyne Intermediate E ->[Na, NH₃ (l)] D->E F trans-(E)-Alkene E->F

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Application Note: 4-Aminobut-2-yn-1-ol as a Versatile Synthon for the Synthesis of Fused Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fused nitrogen heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. This application note details the utility of 4-aminobut-2-yn-1-ol, a bifunctional building block, in the synthesis of diverse fused heterocyclic systems. We will explore the underlying mechanistic principles, provide exemplary protocols for the synthesis of illustrative fused heterocycles, and discuss the potential applications of the resulting compounds in drug discovery. The inherent reactivity of the amino, hydroxyl, and alkynyl functional groups in this compound allows for a range of strategic cyclization reactions, particularly when mediated by transition metal catalysts.

Introduction

The quest for novel, biologically active molecules is a cornerstone of modern drug development. Fused heterocyclic systems are of particular interest due to their rigid, three-dimensional structures which can effectively interact with biological targets. Saturated and partially saturated N-heterocycles are increasingly sought after to improve physicochemical properties such as solubility and metabolic stability.[1] The challenge, however, often lies in the efficient and modular synthesis of these complex architectures.[2]

This compound presents itself as a valuable and versatile starting material for the construction of fused N-heterocycles. Its key structural features include:

  • A primary amine , which can act as a nucleophile in cyclization reactions.

  • A primary alcohol , which can also serve as a nucleophile or be converted into a leaving group.

  • An internal alkyne , which is susceptible to activation by transition metals, rendering it electrophilic and ready for intramolecular attack.

This unique combination of functional groups within a compact four-carbon chain allows for the strategic construction of various fused ring systems, such as those based on pyrrolidine and piperidine cores.

Mechanistic Principles of Cyclization

The synthesis of fused heterocycles from this compound and its derivatives typically relies on an intramolecular cyclization cascade. The key to unlocking this reactivity is the activation of the alkyne moiety, most commonly achieved through the use of π-acidic transition metal catalysts like gold(I), silver(I), or palladium(II).[3][4][5]

A general mechanistic pathway can be envisioned as follows:

  • Alkyne Activation: A transition metal catalyst coordinates to the carbon-carbon triple bond of the this compound derivative, increasing its electrophilicity.[6]

  • Nucleophilic Attack: An intramolecular nucleophile, typically the nitrogen of the amino group or a derivative thereof, attacks the activated alkyne. This can proceed via two regiochemically distinct pathways:

    • 6-endo-dig cyclization: The nucleophile attacks the distal carbon of the alkyne, leading to the formation of a six-membered ring.

    • 5-exo-dig cyclization: The nucleophile attacks the proximal carbon of the alkyne, resulting in a five-membered ring. The regioselectivity is often influenced by the catalyst, substrate, and reaction conditions.

  • Second Ring Closure: Following the initial cyclization, the second nucleophile (e.g., the hydroxyl group or a pre-installed nucleophilic partner on the amine) participates in a subsequent ring-closing event to form the fused bicyclic system.

  • Catalyst Regeneration: The catalytic cycle is completed by protodemetalation or another appropriate termination step, regenerating the active catalyst.

G cluster_0 Catalytic Cycle for Fused Heterocycle Synthesis A This compound Derivative + M+ B π-Alkyne Complex A->B Coordination C Intramolecular Nucleophilic Attack (e.g., 6-endo-dig) B->C Cyclization D Vinyl-Metal Intermediate C->D Formation of Intermediate E Second Cyclization D->E Annulation F Fused Heterocycle + M+ E->F Protonolysis/Reductive Elimination F->A Catalyst Regeneration G start This compound step1 Amidation with 2-Chloropyrazine Derivative start->step1 intermediate N-Pyrazinyl Propargyl Amino Alcohol step1->intermediate step2 Gold(I)-Catalyzed Intramolecular Cyclization intermediate->step2 product Dihydropyrrolo[1,2-a]pyrazine step2->product

Caption: Synthetic workflow for dihydropyrrolo[1,2-a]pyrazines.

Protocol 1: Synthesis of a Dihydropyrrolo[1,2-a]pyrazine Derivative

This protocol is a representative example based on established methodologies for the cyclization of propargylamines. [3][7] Part A: Synthesis of N-(4-hydroxybut-2-yn-1-yl)pyrazin-2-amine

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.).

  • Add a solution of 2-chloropyrazine (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-hydroxybut-2-yn-1-yl)pyrazin-2-amine.

Part B: Gold-Catalyzed Cyclization to a Dihydropyrrolo[1,2-a]pyrazine Derivative

  • Dissolve the N-(4-hydroxybut-2-yn-1-yl)pyrazin-2-amine (1.0 eq.) in a dry, non-protic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Add a gold(I) catalyst, such as [Ph3PAuNTf2] or a combination of Ph3PAuCl and AgOTf (typically 1-5 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target dihydropyrrolo[1,2-a]pyrazine derivative.

ParameterPart A: N-AlkylationPart B: Gold-Catalyzed Cyclization
Key Reagents This compound, 2-Chloropyrazine, DIPEAN-Pyrazinyl Propargyl Amino Alcohol, Gold(I) Catalyst
Solvent DMFDCM or Acetonitrile
Temperature 80-100 °CRoom Temperature
Catalyst None[Ph3PAuNTf2] or Ph3PAuCl/AgOTf
Typical Yield 60-80%70-90%

Table 1: Summary of Reaction Conditions for the Synthesis of a Dihydropyrrolo[1,2-a]pyrazine Derivative.

Applications in Drug Discovery

The fused heterocyclic scaffolds accessible from this compound are prevalent in a wide range of biologically active molecules. For instance, the pyrrolo[1,2-a]pyrazine core is found in compounds with potential applications as anticancer, antiviral, and central nervous system (CNS) active agents. The ability to readily synthesize libraries of these compounds using this compound as a key building block can significantly accelerate structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a highly promising, yet underutilized, building block for the synthesis of medicinally relevant fused nitrogen heterocycles. Its bifunctional nature, coupled with the reactivity of the alkyne moiety towards transition metal catalysis, provides a powerful platform for the development of novel and efficient synthetic routes to complex molecular architectures. The protocols and strategies outlined in this application note, derived from established principles of propargylamine chemistry, are intended to serve as a guide for researchers to explore the full potential of this versatile synthon in their own synthetic endeavors.

References

  • Pandey, A. R., Tiwari, D. K., Prakhar, A., Mishra, D. P., & Sharma, S. K. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly, 153(7), 731–763.
  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (n.d.). Current Organic Synthesis.
  • Hua, R., & Tian, X. (2012). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 9(1), 2-25.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). Molecules, 28(23), 7859.
  • Knorr Cyclisation of ω-Amino-β-Keto Anilides to 4-Aminoalkylquinolin-2-ones. (2020). Molbank, 2020(4), M1163.
  • Method for producing 4-aminobut-2-enolides. (2010).
  • Dong, J. J., & Roger, H. (2014). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews, 43(11), 3848-3861.
  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815.
  • Substituted heterocyclic compounds. (2015).
  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. (2025). Chemical Science.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). MDPI.
  • 2-(2,4,5-substituted-anilino) pyrimidine compounds. (2015).
  • Seregin, I. V., & Gevorgyan, V. (2007). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. Chemical Society Reviews, 36(7), 1173–1193.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (2020). Walsh Medical Media.
  • Heterocyclic compounds and methods of use thereof. (2001).
  • Seregin, I. V., & Gevorgyan, V. (2006). Gold-Catalyzed 1,2-Migration of Silyl, Stannyl, and Germyl Groups in Propargyl-Substituted Heterocycles. Journal of the American Chemical Society, 128(37), 12050–12051.
  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2026). The Journal of Organic Chemistry.
  • Synthesis of heterocycles from propargylamines. (2021). Request PDF.
  • Seregin, I. V. (2009). Transition metal-catalyzed synthesis and direct functionalization of N-fused heterocycles.
  • Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles. (2024). Request PDF.
  • Aldol Cyclizations. (2020, April 5). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 4-Aminobut-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this highly polar compound from its common byproducts.

Introduction to this compound and Its Purification Challenges

This compound is a valuable building block in organic synthesis, prized for its unique combination of an amino group, a hydroxyl group, and an alkyne functionality. Its high polarity, however, presents significant challenges in its separation and purification from reaction byproducts. This guide will provide practical, field-proven insights into overcoming these challenges using various chromatographic techniques.

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₄H₇NO[1]
Molecular Weight85.10 g/mol [1]
PolarityHighInferred from structure
CAS Number63200-68-0[1]

Understanding Potential Byproducts

Effective purification begins with understanding the potential impurities. A common synthetic route to this compound is the monoamination of but-2-yne-1,4-diol. This reaction can lead to several byproducts that need to be separated.

Common Byproducts from the Amination of But-2-yne-1,4-diol:

ByproductStructureRationale for Formation
But-2-yne-1,4-diol (unreacted starting material)HOCH₂C≡CCH₂OHIncomplete reaction.[2][3][4]
1,4-Diaminobut-2-yneH₂NCH₂C≡CCH₂NH₂Over-amination of the starting material.
Polymeric materials-Side reactions at elevated temperatures.

Another potential synthetic route is the Gabriel synthesis, which involves the reaction of potassium phthalimide with a suitable halo-alcohol followed by hydrazinolysis.[5][6][7][8] This method can introduce its own set of impurities.

Common Byproducts from Gabriel Synthesis:

ByproductStructureRationale for Formation
PhthalimideIncomplete initial reaction.
PhthalhydrazideByproduct of the hydrazinolysis step.[6]
Unreacted halo-alcoholIncomplete alkylation.

Troubleshooting HPLC Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of this compound. Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective approach.[9][10][11][12]

HILIC Troubleshooting Guide

Q1: My this compound peak is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing for amines like this compound in HILIC is commonly caused by secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot this issue:

  • Cause: The primary amine group in your compound is basic and can interact with acidic sites on the silica-based stationary phase, leading to peak tailing.

  • Solution Workflow:

    start Peak Tailing Observed step1 Increase Buffer Concentration in Mobile Phase (e.g., from 10 mM to 20 mM Ammonium Formate) start->step1 Initial Step step2 Adjust Mobile Phase pH (Slightly acidic, e.g., pH 3-5 with formic acid) step1->step2 If tailing persists step3 Use a Deactivated Column (End-capped or hybrid silica) step2->step3 If still tailing end Symmetrical Peak Shape step3->end Resolution

    Caption: Troubleshooting workflow for peak tailing.

    Step-by-Step Protocol:

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase, reducing secondary interactions. Increase the concentration of your buffer (e.g., ammonium formate) in increments of 10 mM.

    • Optimize pH: Operating at a slightly acidic pH (e.g., 3-5) will ensure that the primary amine is protonated. This can reduce its interaction with silanol groups. Use a volatile acid like formic acid for MS compatibility.

    • Column Selection: If tailing persists, consider using a column with a more inert surface, such as an end-capped column or one based on hybrid particle technology.

Q2: I am not getting enough retention for this compound on my HILIC column. How can I increase its retention time?

A2: Insufficient retention in HILIC is usually due to the mobile phase being too polar.

  • Cause: In HILIC, the mobile phase's organic content is the weak solvent, and water is the strong solvent. Too much water will lead to rapid elution.

  • Solution: Increase the proportion of the organic solvent (typically acetonitrile) in your mobile phase. Start with a high organic percentage (e.g., 95% acetonitrile) and gradually decrease it to achieve the desired retention.

Recommended Starting HILIC Conditions:

ParameterRecommendation
Column Amide or bare silica HILIC column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 205 nm or ELSD/CAD/MS
Reversed-Phase HPLC for Polar Compounds

While challenging, it is possible to retain and separate this compound using reversed-phase HPLC with specific columns designed for polar analytes.

Q3: Can I use a standard C18 column for this separation? My compound is eluting in the void volume.

A3: A standard C18 column is not ideal for such a polar compound due to "hydrophobic collapse" in highly aqueous mobile phases.

  • Cause: When using a high percentage of water in the mobile phase, the C18 chains can collapse, leading to a loss of retention for polar analytes.

  • Solution: Use a reversed-phase column with a polar-embedded group or a polar end-capping. These columns are designed to be stable in 100% aqueous mobile phases and provide better retention for polar compounds.

Troubleshooting GC Separation

Gas Chromatography (GC) can be a viable alternative for the analysis of this compound, but it typically requires derivatization to improve volatility and peak shape.[13][14][15][16][17]

Q4: My underivatized this compound gives broad, tailing peaks in the GC analysis. What should I do?

A4: The polar amine and hydroxyl groups of your compound will interact strongly with the stationary phase, leading to poor chromatography.

  • Cause: The active hydrogens on the amine and alcohol groups lead to strong interactions with the column's stationary phase.

  • Solution: Derivatization is necessary to block these active sites. Silylation is a common and effective method.

    start Broad, Tailing GC Peaks step1 Derivatization with Silylating Agent (e.g., BSTFA or MSTFA) start->step1 step2 Optimize Derivatization Conditions (Temperature and Time) step1->step2 step3 Analyze Derivatized Sample step2->step3 end Sharp, Symmetrical Peaks step3->end

    Caption: GC analysis workflow with derivatization.

    Derivatization Protocol (Silylation):

    • Dissolve a known amount of your sample in a dry aprotic solvent (e.g., acetonitrile or pyridine).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • Inject the derivatized sample into the GC.

Recommended GC Conditions for Derivatized this compound:

ParameterRecommendation
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
Detector FID or MS

Frequently Asked Questions (FAQs)

Q5: Which chromatographic technique is generally best for the preparative separation of this compound?

A5: For preparative scale, flash chromatography on a polar stationary phase like silica gel can be effective. However, for high-purity isolation, preparative HILIC is the preferred method due to its superior resolution for polar compounds.

Q6: How can I detect this compound if it has a poor UV chromophore?

A6: While it has some UV absorbance at low wavelengths (around 200-210 nm), other detection methods are often more suitable:

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.

  • Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response than ELSD.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity, and also gives mass information for peak identification.

Q7: My column backpressure is increasing with each injection. What could be the cause?

A7: An increase in backpressure is typically due to a blockage in the system.

  • Check for Particulates: Ensure your samples are filtered before injection to remove any solid impurities.

  • Column Frit Blockage: The inlet frit of the column may be blocked. You can try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates.

  • Precipitation: The sample may be precipitating on the column if the sample solvent is not compatible with the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.

References

  • PubChem. (n.d.). 4-Aminobut-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-4-aminobut-2-en-1-ol;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chyba, M., & Krcmova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. Retrieved from [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • GÄRTNER, T., & MILINKOVIĆ, I. (2018). The Catalytic Amination of Alcohols. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A general and expedient amination of alcohols catalysed by a single-site (NN)Co(ii)-bidentate complex under solventless conditions. Catalysis Science & Technology. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of propargyl alcohol from formaldehyde and acetylene.
  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Molecules. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Butynediol. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol. Retrieved from [Link]

  • Google Patents. (n.d.). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Royal Society of Chemistry. (2020). Catalytic ethynylation of formaldehyde for selective propargyl alcohol production using the copper metal organic framework HKUST-1. New Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Khan Academy. (2018). Gabriel phthalimide synthesis. Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyne-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Université de Lille. (n.d.). Development of novel catalysts for selective amination of alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis (video). Retrieved from [Link]

  • ResearchGate. (2025). Improving Selectivity in 2-Butyne-1,4-diol Hydrogenation using Biogenic Pt Catalysts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

Sources

common side reactions in the synthesis of 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Aminobut-2-yn-1-ol. This valuable bifunctional building block is a key intermediate in the development of pharmaceuticals and specialty chemicals, prized for its unique combination of an amino group, a hydroxyl group, and a reactive alkyne moiety. However, its synthesis is not without challenges. The inherent reactivity of the propargyl system and the polar nature of the molecule can lead to several side reactions and purification difficulties.

This guide, structured in a question-and-answer format, is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights to help you troubleshoot common problems, optimize your reaction conditions, and ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from multiple sources. A systematic approach is crucial for diagnosis.[1][2][3] The primary culprits are typically incomplete reactions, product decomposition, and competing side reactions that consume your starting materials.

Causality & Diagnosis:

  • Incomplete Reaction: The nucleophilic substitution may be sluggish. This can be due to poor quality reagents, insufficient temperature, or an inadequate base.

  • Starting Material Degradation: Propargyl halides, such as 4-chlorobut-2-yn-1-ol, can be unstable and may decompose upon storage or under harsh reaction conditions.

  • Side Reactions: The most significant yield losses often come from unintended chemical pathways. For this synthesis, key side reactions include dimerization/polymerization of the starting material or product, and elimination reactions.

Recommended Actions:

  • Verify Reagent Quality: Use freshly purchased or purified 4-chlorobut-2-yn-1-ol. Ensure your amine source (e.g., ammonia, sodium azide) and solvents are anhydrous if the reaction chemistry is moisture-sensitive.[2][4]

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C). However, be cautious, as excessive heat can promote polymerization.

    • Concentration: Running the reaction at high concentrations can favor intermolecular side reactions like polymerization. Try performing the reaction under more dilute conditions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.[5]

Q2: My crude NMR shows a complex mixture, and I'm observing significant byproduct formation. What are these impurities likely to be?

A2: The structure of this compound features multiple reactive sites, making it susceptible to several side reactions. Identifying the structure of byproducts is key to adjusting the reaction conditions to suppress their formation.

Common Byproducts & Their Origins:

Impurity NameStructureProbable Cause & MechanismPrevention Strategy
But-2-yne-1,4-diol HO-CH₂-C≡C-CH₂-OHHydrolysis of the starting material, 4-chlorobut-2-yn-1-ol, if excess water is present.Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible.
Allenic Alcohol H₂N-CH=C=CH-CH₂-OHRearrangement of the propargylic alcohol product, often catalyzed by base or transition metals.[6][7][8][9][10]Use milder bases. Avoid transition metal contaminants. Keep reaction temperatures moderate.
Bis-substituted Product R₂N-CH₂-C≡C-CH₂-NR₂If starting from 1,4-dichloro-2-butyne, reaction at both ends with the amine nucleophile is a major side reaction.[11][12]Use a large excess of the amine to favor mono-substitution. Alternatively, start with but-2-yne-1,4-diol and mono-functionalize it first.
Polymeric Materials (C₄H₅NO)nAcetylenic compounds can undergo polymerization, especially at high temperatures or in the presence of acid/base catalysts.Run the reaction at lower temperatures and concentrations. Ensure the reaction is quenched once the starting material is consumed.
Q3: I'm attempting the synthesis via reduction of 4-azidobut-2-yn-1-ol with LiAlH₄ and I'm seeing alkene peaks in my ¹H NMR. How can I prevent this over-reduction?

A3: This is a classic problem of reagent selectivity. While Lithium aluminum hydride (LiAlH₄) is effective for reducing azides to amines, it can also reduce alkynes, particularly propargylic alcohols, to trans-alkenes.[13][14][15]

Causality & Mechanism: The hydroxyl group at the C1 position directs the hydride reagent to the alkyne. The aluminum coordinates to the alcohol's oxygen, delivering a hydride to the C3 position in an anti-fashion, leading to the trans or (E)-alkene after workup.

Recommended Actions:

  • Change Reducing Agent: The Staudinger reaction is an excellent alternative for selectively reducing azides in the presence of other sensitive functional groups like alkynes. This reaction uses a phosphine, typically triphenylphosphine (PPh₃), followed by a water quench. It is highly chemoselective for the azide group.

  • Modify LiAlH₄ Conditions: If you must use LiAlH₄, modifying the conditions can sometimes temper its reactivity.

    • Low Temperature: Run the reaction at a much lower temperature (e.g., -40 °C to 0 °C) and add the LiAlH₄ solution slowly.

    • Alternative Hydride Source: Consider using a milder reducing agent that is less likely to attack the alkyne.

Q4: My product is highly water-soluble, making extraction and purification difficult. What are the best strategies for isolating pure this compound?

A4: The dual presence of a hydrophilic amino group and a hydroxyl group on a small carbon skeleton makes this molecule very polar and water-soluble. Standard liquid-liquid extraction with common organic solvents is often inefficient.

Causality & Purification Strategy: The molecule's polarity and ability to form hydrogen bonds with water are the primary challenges. Purification requires methods that can handle highly polar, potentially basic compounds.[16][17][18][19]

Recommended Actions:

  • Ion-Exchange Chromatography: This is often the most effective method for purifying polar, ionizable compounds like amino alcohols.[17][20]

    • Load your crude product onto a cation-exchange resin (in its H⁺ form).

    • Wash away neutral and anionic impurities with water or a low-concentration buffer.

    • Elute your product using an aqueous ammonia or other basic solution.

    • Lyophilize or carefully evaporate the solvent from the collected fractions to obtain the pure product.

  • Reverse-Phase Chromatography: If ion-exchange is not available, reverse-phase (C18) chromatography can be an alternative. Use a mobile phase of water/methanol or water/acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. The product can then be isolated as its corresponding salt.

  • Boc-Protection Strategy: Temporarily protect the amine with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected amino alcohol is significantly less polar and can be easily purified using standard silica gel chromatography. The Boc group can then be cleanly removed with an acid like TFA or HCl in dioxane.[16]

FAQs (Frequently Asked Questions)

Q1: What is the most reliable synthetic route to prepare this compound on a lab scale?

A1: One of the most common and reliable methods involves a two-step sequence starting from the commercially available 4-chlorobut-2-yn-1-ol.[21][22][23] This avoids the selectivity issues associated with di-functionalized starting materials like 1,4-dichloro-2-butyne.

Recommended Two-Step Protocol:

  • Azide Formation (Sₙ2): React 4-chlorobut-2-yn-1-ol with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. This Sₙ2 reaction is typically clean and high-yielding, producing 4-azidobut-2-yn-1-ol.

  • Azide Reduction: Reduce the resulting azide to the primary amine. As discussed in Troubleshooting Q3, the Staudinger reaction (using PPh₃ then H₂O) is highly recommended to avoid reduction of the alkyne.

This route is generally preferred over direct amination with ammonia, which can be difficult to control and may lead to over-alkylation. An alternative for specifically making primary amines is the Gabriel Synthesis, which uses potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[24][25][26][27][28]

Q2: What are the critical safety precautions for this synthesis?

A2: Safety is paramount. Key hazards are associated with the reagents and the product class.

  • Azide Intermediates: Organic azides, especially low molecular weight ones, can be explosive. Always handle 4-azidobut-2-yn-1-ol behind a blast shield, avoid heating it neat, and do not use metal spatulas which can cause friction or static discharge.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). The quenching procedure must be done slowly and at low temperatures.

  • Propargyl Halides: Starting materials like 4-chlorobut-2-yn-1-ol are irritants and harmful if swallowed.[21][23] Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualized Workflows and Mechanisms

Troubleshooting Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low product yields.

LowYieldTroubleshooting Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents 1. Check Purity of Starting Materials & Reagents start->check_reagents review_conditions 2. Review Reaction Conditions (Temp, Time, Conc.) check_reagents->review_conditions analyze_crude 3. Analyze Crude Product (TLC, NMR, LC-MS) review_conditions->analyze_crude decision Identify Cause analyze_crude->decision incomplete Incomplete Reaction decision->incomplete Starting Material Remains side_products Side Products Identified decision->side_products New Spots/Peaks Observed decomposition Product Decomposition decision->decomposition Streaking / Baseline Material on TLC sol_incomplete Increase Temp/Time Use Stronger Base Improve Reagent Quality incomplete->sol_incomplete sol_side_products Lower Temp/Concentration Change Reagents (e.g., Gabriel Synthesis) side_products->sol_side_products sol_decomposition Reduce Reaction Time Use Milder Conditions Protect Functional Groups decomposition->sol_decomposition

Caption: A logical workflow for troubleshooting low product yield.

Competing Pathways: Amination of 1,4-Dihalobut-2-yne

This diagram illustrates the challenge of achieving mono-substitution when starting with a di-functionalized substrate.

CompetingPathways Selectivity in Amination of 1,4-Dichlorobut-2-yne start Cl-CH₂-C≡C-CH₂-Cl 1,4-Dichlorobut-2-yne intermediate H₂N-CH₂-C≡C-CH₂-Cl 4-Amino-1-chlorobut-2-yne (Desired Intermediate) start:f0->intermediate:f0 + 1 eq. NH₃ product_desired H₂N-CH₂-C≡C-CH₂-OH This compound (After Hydrolysis) intermediate:f1->product_desired:f0 Hydrolysis (Separate Step) product_side H₂N-CH₂-C≡C-CH₂-NH₂ But-2-yne-1,4-diamine (Side Product) intermediate:f0->product_side:f0

Caption: Competing mono- and di-amination pathways.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Organic Chemistry Portal. Allene synthesis by rearrangements. [Link]

  • Reisman, S. Master Organic Chemistry: The Gabriel Synthesis. [Link]

  • Google Patents.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Reddit. r/OrganicChemistry: Reduction of Alkyne to Alkene with LAH. [Link]

  • Alonso, F., et al. Digital CSIC: Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. [Link]

  • Chad's Prep. 22.4d Synthesis of Amines Gabriel Synthesis. [Link]

  • Reddit. r/chemistry: Synthesis - General tips for improving yield?. [Link]

  • Reddit. r/Chempros: Purification of strong polar and basic compounds. [Link]

  • Request PDF. Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in the direct transformation of propargylic alcohols to allenes. [Link]

  • PubChem. 2-Butyn-1-ol, 4-chloro-. [Link]

  • Chemistry LibreTexts. 9.5: Reduction of Alkynes. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Journal of the American Chemical Society. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. [Link]

  • ResearchGate. (PDF) Separation and Purification of Amino Acids. [Link]

  • YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Sciencemadness.org. reduction alkyne to alkene by LiAlH4, diglyme. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • PMC - PubMed Central. Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. [Link]

  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580. [Link]

  • YouTube. What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids. [Link]

  • PubChem. trans-4-Chloro-2-butene-1-OL. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Aminobut-2-yn-1-ol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 4-Aminobut-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions. My aim is to synthesize technical accuracy with field-proven insights to empower you in your experimental endeavors.

Introduction to this compound Coupling Reactions

This compound is a valuable bifunctional building block in organic synthesis, featuring a terminal alkyne, a primary amine, and a primary alcohol. Its utility lies in its ability to participate in various coupling reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[1][2][3] This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.

The presence of the amino and hydroxyl groups, however, introduces complexity that requires careful consideration of reaction conditions to achieve high yields and avoid side products. This guide will walk you through the critical parameters for successful coupling and provide solutions to common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of this compound, presented in a question-and-answer format.

Low or No Product Yield

Question: I am not observing any product formation, or the yield of my desired coupled product is very low. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.

1. Catalyst Inactivity:

  • Cause: The palladium catalyst may be inactive or have decomposed. This can be due to exposure to air (for Pd(0) catalysts), impurities in the reagents or solvents, or inappropriate ligand choice.

  • Solution:

    • Use Fresh Catalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere.

    • Proper Degassing: Thoroughly degas your reaction mixture and solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

    • Ligand Selection: The choice of phosphine ligand is critical. For many cross-coupling reactions, bulky, electron-rich phosphine ligands can improve catalyst stability and activity.[4][5][6] Consider ligands like XPhos or SPhos, especially for challenging substrates.[6]

2. Inefficient Transmetalation:

  • Cause: In a typical Sonogashira coupling, a copper(I) co-catalyst is used to facilitate the transfer of the alkyne to the palladium center.[2] If this step is inefficient, the overall reaction rate will be slow.

  • Solution:

    • Fresh Copper Source: Use a fresh, high-purity source of copper(I) iodide (CuI).

    • Co-solvent Effects: The choice of solvent can influence the solubility of the copper acetylide intermediate. Amine bases like triethylamine or diisopropylethylamine often serve as both the base and a co-solvent, aiding in this step.[7]

3. Substrate-Related Issues:

  • Cause: The reactivity of your coupling partner (the aryl or vinyl halide) plays a significant role. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[8]

  • Solution:

    • Halide Choice: If possible, use the most reactive halide (iodide > bromide > chloride) to improve reaction rates.

    • Protecting Groups: The unprotected amine and alcohol on this compound can interfere with the catalyst or undergo side reactions. Consider protecting these functional groups. The amine can be protected with a Boc or Cbz group, and the alcohol can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[9][10][11][12][13] The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.

4. Inadequate Reaction Conditions:

  • Cause: Incorrect temperature, reaction time, or base can lead to a stalled reaction.

  • Solution:

    • Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require heating.[8] Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

    • Base Selection: An appropriate base is crucial for deprotonating the alkyne. Common choices include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. The base should be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.

Formation of Side Products

Question: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize them?

Answer: The formation of side products is a clear indicator that your reaction conditions are not optimized. The most common side product in Sonogashira couplings is the homocoupling of the alkyne.

1. Alkyne Homocoupling (Glaser Coupling):

  • Cause: This side reaction involves the coupling of two molecules of the terminal alkyne to form a diyne. It is often promoted by the presence of oxygen and an excess of the copper co-catalyst.[1][7][14]

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned before, rigorous degassing of the reaction mixture is essential to prevent oxygen from promoting homocoupling.

    • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst. In some cases, copper-free Sonogashira conditions can be employed, although this may require a more active palladium catalyst system.[14]

    • Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]

2. Other Side Reactions:

  • Cause: The unprotected amine or alcohol on this compound can potentially react with the palladium catalyst or other reagents. For instance, the amine could act as a ligand for the palladium, inhibiting its catalytic activity.

  • Solution:

    • Protecting Groups: As emphasized earlier, protecting the amine and/or alcohol is the most effective way to prevent these side reactions.[9][10][11][12][13][15]

// Nodes start [label="Low Yield or\nSide Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="Assess Substrates", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Path fresh_catalyst [label="Use Fresh Pd/Cu Catalysts", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Ensure Rigorous Degassing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ligand [label="Optimize Ligand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Path temp [label="Adjust Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Screen Different Bases", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Optimize Solvent System", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substrate Path halide [label="Use More Reactive Halide\n(I > Br > Cl)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protecting_group [label="Introduce Protecting Groups\n(e.g., Boc, TBDMS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// End Node success [label="Improved Yield &\nPurity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; start -> check_conditions; start -> check_substrate;

check_catalyst -> fresh_catalyst; check_catalyst -> degas; check_catalyst -> ligand;

check_conditions -> temp; check_conditions -> base; check_conditions -> solvent;

check_substrate -> halide; check_substrate -> protecting_group;

fresh_catalyst -> success; degas -> success; ligand -> success; temp -> success; base -> success; solvent -> success; halide -> success; protecting_group -> success; } Caption: A troubleshooting workflow for optimizing this compound coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amine and alcohol groups of this compound?

A1: While it may be possible to achieve some level of coupling without protection, it is highly recommended to protect both the amine and alcohol groups.[10][11][12][13] This will prevent side reactions, improve the solubility of the substrate in common organic solvents, and lead to cleaner reactions with higher yields. The tert-butyloxycarbonyl (Boc) group is a common choice for the amine, and a tert-butyldimethylsilyl (TBDMS) ether is a good option for the alcohol. Both are stable to the typical conditions of a Sonogashira coupling and can be removed under different conditions, allowing for selective deprotection if needed.

Q2: What is the best solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction outcome.[16] Common solvents for Sonogashira couplings include:

  • Amine bases as solvents: Triethylamine or diisopropylethylamine can sometimes be used as both the base and the solvent.

  • Aprotic polar solvents: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often good choices as they can help to solvate the various species in the catalytic cycle.[16]

  • Ethereal solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also frequently used.

  • Hydrocarbon solvents: Toluene can be a good choice, often in combination with an amine base.[7]

The optimal solvent will depend on the specific substrates and catalyst system being used. It is often worthwhile to screen a few different solvents to find the best one for your particular reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. This will help you to determine when the reaction is complete and to identify any potential issues early on.

Q4: What is the best way to purify the final product?

A4: The purification method will depend on the properties of your coupled product. Common purification techniques include:

  • Column chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel or alumina) and eluent will depend on the polarity of your product.

  • Crystallization: If your product is a solid, crystallization can be an effective way to obtain highly pure material.

  • Distillation: If your product is a volatile liquid, distillation can be used for purification.

It is often necessary to perform an aqueous workup before purification to remove the inorganic salts and other water-soluble byproducts.

Experimental Protocols

General Procedure for Sonogashira Coupling of Protected this compound

This is a general guideline; specific conditions may need to be optimized for your particular substrates.

  • Preparation of Protected this compound: Protect the amine and alcohol groups of this compound (e.g., as the N-Boc, O-TBDMS derivative) using standard literature procedures.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).

  • Addition of Reagents: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2-3 equiv.). Stir the mixture for a few minutes until the solids have dissolved.

  • Addition of Alkyne: Add the protected this compound (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protect [label="Protect this compound\n(Amine and Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup under Inert Atmosphere\n(Halide, Pd Catalyst, CuI)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagents [label="Add Degassed Solvent and Base", fillcolor="#F1F3F4", fontcolor="#202124"]; add_alkyne [label="Add Protected Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Stir at Optimal Temperature\nMonitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup and Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="Deprotection (if necessary)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protect; protect -> setup; setup -> add_reagents; add_reagents -> add_alkyne; add_alkyne -> react; react -> workup; workup -> purify; purify -> deprotect; deprotect -> end; } Caption: A general experimental workflow for the Sonogashira coupling of this compound.

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Catalyst Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).Ensures high catalytic activity and minimizes side reactions.
Ligand For challenging substrates, consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Improves catalyst stability and promotes oxidative addition.
Solvent Screen aprotic polar solvents (DMF, NMP), ethereal solvents (THF, dioxane), or toluene with an amine co-solvent.Solvent choice affects solubility and reaction kinetics.[16]
Base Use an appropriate amine base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃).Essential for deprotonating the alkyne to form the reactive acetylide.
Temperature Start at room temperature and increase if necessary. Monitor the reaction to find the optimal temperature.Balances reaction rate with potential for side reactions and catalyst decomposition.
Atmosphere Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.Prevents catalyst deactivation and alkyne homocoupling.[1][14]
Protecting Groups Protect the amine (e.g., Boc) and alcohol (e.g., TBDMS) groups.Prevents side reactions and improves solubility.[9][10][11][12][13]

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  • Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube.
  • Pérez-Ramírez, J., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • University of Bristol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26107, 1-Amino-2-butanol.
  • ECHEMI.
  • Wikipedia. (2023, November 28). Protecting group.

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Technical Support Center: Troubleshooting Chemoselectivity in Reactions of 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-aminobut-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common chemoselectivity challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you to achieve your desired synthetic outcomes with confidence and efficiency.

Introduction to the Challenge: The Three Reactive Sites of this compound

This compound is a valuable building block in organic synthesis due to its three distinct functional groups: a primary amine, a primary alcohol, and an internal alkyne. This trifecta of reactivity, however, presents a significant challenge in achieving chemoselectivity. The nucleophilic nature of both the amine and the alcohol, coupled with the reactivity of the carbon-carbon triple bond, often leads to a mixture of products, complicating purification and reducing yields. This guide will provide troubleshooting strategies to selectively target each of these functional groups.

Figure 1. The three reactive centers of this compound, each presenting a unique challenge for chemoselective transformations.

Troubleshooting Guide: Common Issues and Solutions

Section 1: Selective Protection and Deprotection

The cornerstone of achieving chemoselectivity with this compound is a robust protecting group strategy. The ability to selectively mask one functional group while reacting another is paramount.

Question: I am trying to selectively protect the primary amine in the presence of the primary alcohol, but I am getting a mixture of N-protected, O-protected, and di-protected products. How can I improve the N-selectivity?

Answer: This is a classic challenge due to the similar nucleophilicity of the primary amine and primary alcohol. The key to achieving high N-selectivity lies in carefully choosing the protecting group and optimizing the reaction conditions.

  • Expertise & Experience: The primary amine is generally more nucleophilic and basic than the primary alcohol. We can exploit this difference to our advantage.

  • Trustworthiness: The following protocols are designed to favor N-protection by controlling stoichiometry and reaction temperature.

Recommended Protocol: Selective N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.

ParameterRecommended ConditionRationale
Reagent Di-tert-butyl dicarbonate (Boc)₂OReadily available and highly effective for Boc protection.
Stoichiometry 1.0 - 1.1 equivalents of (Boc)₂OUsing a slight excess minimizes di-protection.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that will not compete in the reaction.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)A mild, non-nucleophilic base is crucial.
Temperature 0 °C to room temperatureLower temperatures enhance the selectivity for the more nucleophilic amine.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography on silica gel.

A catalyst-free N-tert-butyloxycarbonylation of amines in water can also be a highly chemoselective method that avoids side products.[1]

Figure 2. Workflow for selective N-Boc protection with key troubleshooting points.

Question: I have successfully protected the amine. Now, how can I selectively protect the hydroxyl group?

Answer: With the amine protected, the hydroxyl group is now the primary nucleophile. Silyl ethers are an excellent choice for protecting alcohols due to their ease of formation and removal under conditions that are orthogonal to many amine protecting groups.

  • Expertise & Experience: The choice of silylating agent allows for tuning the stability of the protecting group. For general purposes, the tert-butyldimethylsilyl (TBDMS or TBS) group offers a good balance of stability and ease of cleavage.

  • Trustworthiness: The following protocol is a well-established method for the silylation of primary alcohols.

Recommended Protocol: Selective O-TBDMS Protection

ParameterRecommended ConditionRationale
Reagent tert-Butyldimethylsilyl chloride (TBDMSCl)A common and effective silylating agent.
Stoichiometry 1.1 - 1.2 equivalents of TBDMSClA slight excess ensures complete reaction.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Aprotic solvents are required.
Base Imidazole (2.0 eq)Acts as a catalyst and base.
Temperature Room temperatureGenerally sufficient for primary alcohols.

Step-by-Step Methodology:

  • Dissolve N-Boc-4-aminobut-2-yn-1-ol (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.0 eq) and stir until dissolved.

  • Add TBDMSCl (1.1 eq) in one portion.

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with water.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

This method is highly reliable for protecting primary alcohols. The TBDMS group can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF), which will not affect the Boc group.[2] This orthogonality is crucial for complex synthetic sequences.[3][4]

Section 2: Reactions at the Alkyne

With the nucleophilic centers protected, you can now focus on reactions involving the alkyne.

Question: I am attempting a Sonogashira coupling with my N,O-diprotected this compound, but the reaction is sluggish and I'm observing significant homocoupling of my alkyne (Glaser coupling). What can I do?

Answer: Sonogashira coupling is a powerful C-C bond-forming reaction, but it can be sensitive to reaction conditions, especially with internal alkynes. Homocoupling is a common side reaction.

  • Expertise & Experience: The success of a Sonogashira coupling often depends on the catalyst system, base, and solvent. The presence of oxygen can promote the unwanted Glaser homocoupling.

  • Trustworthiness: The following troubleshooting steps are designed to minimize side reactions and improve the yield of your desired cross-coupled product.

Troubleshooting Sonogashira Coupling

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalystUse a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Consider using a more active ligand like XPhos or SPhos.
Insufficiently basic conditionsUse a stronger amine base like diisopropylamine (DIPA) or piperidine instead of triethylamine.
Glaser Homocoupling Presence of oxygenThoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (argon is preferred over nitrogen).
High copper concentrationReduce the amount of CuI catalyst (1-2 mol% is often sufficient). In some cases, a copper-free Sonogashira protocol may be beneficial.
Decomposition High reaction temperatureRun the reaction at room temperature if possible, especially with sensitive substrates.

Optimized Protocol for Sonogashira Coupling:

  • To a Schlenk flask, add your N,O-diprotected this compound (1.0 eq), the aryl/vinyl halide (1.1 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add freshly distilled and degassed solvent (e.g., THF or toluene) and base (e.g., DIPA or Et₃N, 2-3 eq).

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify by column chromatography.

Figure 3. Decision tree for troubleshooting common issues in Sonogashira coupling reactions.

Question: I want to perform a "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) with my protected this compound. Do I need to worry about the protected functional groups?

Answer: One of the major advantages of Click chemistry is its high functional group tolerance.[5] However, certain considerations are still necessary for optimal results, especially when working with complex molecules.

  • Expertise & Experience: The standard CuAAC conditions are generally mild and compatible with most protecting groups, including Boc and silyl ethers. The key is to ensure the purity of your starting materials and the use of an efficient copper(I) source.

  • Trustworthiness: The following protocol is a widely used and reliable method for performing CuAAC reactions.

Recommended Protocol for CuAAC Reaction:

ParameterRecommended ConditionRationale
Copper Source CuSO₄·5H₂O with a reducing agent, or a Cu(I) salt like CuIIn situ reduction of Cu(II) is common and effective.
Reducing Agent Sodium ascorbateA biocompatible and efficient reducing agent for Cu(II).
Ligand Tris(benzyltriazolylmethyl)amine (TBTA)A ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction.
Solvent A mixture of t-BuOH and water, or DMFProtic solvents can accelerate the reaction.
Temperature Room temperatureThe reaction is typically fast at ambient temperature.

Step-by-Step Methodology:

  • Dissolve the protected this compound (1.0 eq) and the azide partner (1.0-1.1 eq) in a mixture of t-BuOH and water (1:1).

  • Add sodium ascorbate (0.1-0.2 eq) followed by CuSO₄·5H₂O (0.01-0.05 eq).

  • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

While the reaction is generally robust, substrates with free amino or hydroxyl groups can sometimes coordinate to the copper catalyst, potentially inhibiting the reaction.[6] Using a protecting group strategy as outlined above is the most reliable approach.

Section 3: Chemoselective Transformations of the Hydroxyl and Amino Groups

Question: I need to selectively oxidize the primary alcohol to an aldehyde without affecting the amine or the alkyne. How can I achieve this?

Answer: The chemoselective oxidation of an alcohol in the presence of an amine and an alkyne requires a mild and selective oxidizing agent.

  • Expertise & Experience: Many common oxidizing agents (e.g., those based on chromium or manganese) are harsh and will react with the amine and/or the alkyne. Milder, more selective methods are required.

  • Trustworthiness: The use of 2-azaadamantane N-oxyl (AZADO)/copper catalysis is a highly effective method for the chemoselective aerobic oxidation of amino alcohols.[7] Another approach involves protecting the amine first, which simplifies the subsequent oxidation.

Recommended Protocol: Oxidation of N-Boc-4-aminobut-2-yn-1-ol

With the amine protected as a Boc carbamate, the substrate is less prone to side reactions. A Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are excellent choices for this transformation.

ParameterRecommended ConditionRationale
Reagent Dess-Martin periodinane (DMP)A mild and highly selective oxidant for primary alcohols.
Stoichiometry 1.1 - 1.5 equivalents of DMPA slight excess ensures full conversion.
Solvent Dichloromethane (DCM)The standard solvent for DMP oxidations.
Temperature Room temperatureThe reaction is typically fast and clean at ambient temperature.

Step-by-Step Methodology:

  • Dissolve N-Boc-4-aminobut-2-yn-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add DMP (1.2 eq) in one portion.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by flash column chromatography.

Question: I want to perform an intramolecular cyclization to form an oxazoline. What are the key considerations?

Answer: The intramolecular cyclization of a derivative of this compound can lead to the formation of a five-membered oxazoline ring, a valuable heterocyclic motif. This typically involves N-acylation followed by cyclization.

  • Expertise & Experience: The success of the cyclization depends on the nature of the activating agent for the hydroxyl group or the alkyne.

  • Trustworthiness: A common strategy involves the cyclization of N-propargylamides.

Recommended Protocol: N-Acylation followed by Iodoarene-Catalyzed Cyclization

This two-step process first forms the N-acyl derivative, which then undergoes cyclization.

Step 1: N-Acylation

  • Protect the hydroxyl group of this compound, for example, as a TBDMS ether.

  • React the N-TBDMS-4-aminobut-2-yn-1-ol with an acid chloride or anhydride in the presence of a base like triethylamine to form the N-acyl derivative.

  • Deprotect the TBDMS group using TBAF to yield the N-acyl-4-aminobut-2-yn-1-ol.

Step 2: Iodoarene-Catalyzed Cyclization A reported method for the cyclization of N-propargylamides to 2-oxazolines uses a catalytic amount of 2-iodoanisole in the presence of m-CPBA and p-TsOH.[8]

  • Dissolve the N-acyl-4-aminobut-2-yn-1-ol (1 equiv) in acetonitrile.

  • Add 2-iodoanisole (0.2 equiv), m-CPBA (3 equiv), and p-TsOH·H₂O (3 equiv).

  • Stir the mixture overnight at room temperature.

  • Work up the reaction and purify the resulting oxazoline.

Frequently Asked Questions (FAQs)

Q1: Can I perform a reduction of the alkyne without affecting the hydroxyl and amino groups?

A1: Yes, this is possible with careful selection of reagents. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will selectively reduce the alkyne to a cis-alkene without affecting the alcohol or amine. For reduction to the alkane, catalytic hydrogenation with palladium on carbon (Pd/C) can be used, though protection of the amine may be necessary to prevent side reactions. A chemoselective reduction of alkynes to (E)-alkenes can be achieved via a two-step hydrosilylation/protodesilylation process.[9]

Q2: What is the best orthogonal protection strategy for the amine and hydroxyl groups?

A2: A highly effective and commonly used orthogonal strategy is to protect the amine as a Boc carbamate and the alcohol as a silyl ether (e.g., TBDMS). The Boc group is removed with acid (e.g., TFA in DCM), while the TBDMS group is removed with a fluoride source (e.g., TBAF in THF). Neither condition will cleave the other protecting group, allowing for selective deprotection and further functionalization at either site.[3][4][10]

Q3: My reactions are consistently low-yielding. What general troubleshooting steps should I take?

A3: Low yields can stem from a variety of issues. Here is a general checklist:

  • Purity of Starting Materials: Ensure your this compound and all reagents are pure. Impurities can inhibit catalysts and lead to side reactions.

  • Solvent and Atmosphere: Use anhydrous solvents and maintain an inert atmosphere for moisture and air-sensitive reactions (e.g., those involving organometallics or strong bases).

  • Reaction Monitoring: Follow the reaction progress closely using TLC or LC-MS to avoid over-running the reaction or decomposition of the product.

  • Temperature Control: Maintain the recommended reaction temperature. Some reactions are highly sensitive to temperature fluctuations.

  • Stoichiometry: Carefully measure the stoichiometry of your reagents. For bifunctional molecules, this is especially critical.

By systematically addressing these factors, you can often identify and resolve the root cause of low-yielding reactions.

References

  • Danishefsky, S. J., & Masters, J. J. (1996). On the Meaning of "Orthogonal" in the Context of Protecting Group Strategies. The Journal of Organic Chemistry, 61(22), 7791–7800.
  • Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. Angewandte Chemie International Edition, 53(12), 3236–3240. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butoxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249–1262.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Doherty, J. B., & Thielemann, C. (2013). Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines. Beilstein Journal of Organic Chemistry, 9, 2146–2151. [Link]

Sources

identification of impurities in commercial 4-Aminobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Identification of Impurities in Commercial Batches

Welcome to the Technical Support Center for 4-Aminobut-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides a comprehensive resource for identifying and troubleshooting common impurities that may be present in commercial batches.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound sample?

The impurity profile of commercial this compound can vary depending on the synthetic route and storage conditions. However, based on common manufacturing processes, the following are the most probable impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurities. A likely synthesis involves the reaction of but-2-yne-1,4-diol with ammonia or a primary amine. Therefore, residual but-2-yne-1,4-diol is a potential impurity.[1][2]

  • Byproducts of Synthesis: Incomplete or side reactions during synthesis can lead to various byproducts. These may include over-alkylated products if a primary amine is used instead of ammonia, or other amino alcohol isomers.

  • Degradation Products: this compound can degrade over time, especially if not stored under optimal conditions (e.g., exposure to air, light, or high temperatures). Potential degradation pathways include:

    • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid.[3] The amino group is also susceptible to oxidation.

    • Polymerization: The alkyne functional group can undergo polymerization, leading to higher molecular weight impurities.[4][5][6]

    • Dehydration: Loss of water from the alcohol can lead to the formation of enynes or other unsaturated species.

Q2: I've noticed a discoloration in my sample. What could this indicate?

A change in color, often to a yellow or brownish hue, is a common indicator of degradation. This is frequently due to oxidation of the amine or other sensitive functional groups within the molecule. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: How can I perform a quick purity check of my this compound?

For a rapid assessment of purity, Thin Layer Chromatography (TLC) is a valuable technique. You can use a polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) to develop the TLC plate. The presence of multiple spots would indicate the presence of impurities. Staining with ninhydrin can be used to visualize primary and secondary amine-containing compounds.

Troubleshooting Guide: Unexpected Experimental Results

Scenario 1: My reaction is giving low yields or unexpected byproducts.

  • Underlying Issue: The presence of impurities in your this compound can interfere with your reaction. For example, unreacted but-2-yne-1,4-diol could compete in reactions targeting the primary amine or alcohol of your desired starting material.

  • Troubleshooting Workflow:

    start Low Yield/ Unexpected Products check_purity Verify Purity of This compound start->check_purity analytical_methods Employ Analytical Techniques (GC-MS, HPLC, NMR, FTIR) check_purity->analytical_methods identify_impurities Identify Specific Impurities analytical_methods->identify_impurities purify Purify Starting Material identify_impurities->purify optimize Optimize Reaction Conditions purify->optimize success Successful Reaction optimize->success

    Caption: Troubleshooting workflow for low reaction yields.

Scenario 2: I'm seeing unexpected peaks in my analytical chromatogram (GC or HPLC).

  • Underlying Issue: These peaks likely correspond to the impurities discussed in the FAQ section. The following sections provide detailed analytical methods to identify these unknown peaks.

Analytical Methodologies for Impurity Identification

A multi-technique approach is often necessary for the unambiguous identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of this compound and its potential impurities, derivatization is often required to improve volatility and chromatographic peak shape.[7][8][9]

Step-by-Step Protocol for GC-MS Analysis (with Derivatization):

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the this compound sample into a clean vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization (Silylation):

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample solution.[7]

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the alcohol and amine functional groups.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended.

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • Temperature Program:

      • Initial temperature: 50-70°C, hold for 2 minutes.

      • Ramp: 10-20°C/min to 250-280°C.

      • Hold at the final temperature for 5-10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

Interpreting the Results:

Potential Impurity Expected GC Elution Behavior Key Mass Spectral Fragments (of TMS derivative)
This compound Main peakM+•, [M-15]+ (loss of CH₃), fragments from α-cleavage next to the N and O atoms.[10][11]
But-2-yne-1,4-diol May elute earlier than the main peakM+•, [M-15]+, characteristic fragments of silylated diols.
Oxidized Products (Aldehyde/Acid) Will have different retention timesCharacteristic fragments for the TMS derivatives of aldehydes or carboxylic acids.
Polymeric Impurities May not elute or appear as a broad hump in the baselineDifficult to characterize by GC-MS.

Mass Spectrometry Fragmentation Patterns:

Alcohols and amines exhibit characteristic fragmentation patterns in mass spectrometry. For this compound, expect to see:

  • α-cleavage: Fragmentation of the C-C bond adjacent to the nitrogen and oxygen atoms.[10]

  • Dehydration: Loss of a water molecule (M-18).[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar compounds like this compound and its impurities, often without the need for derivatization if a suitable detection method is available (e.g., mass spectrometry). For UV detection, derivatization is necessary as the analyte has a poor chromophore.

Step-by-Step Protocol for HPLC-UV Analysis (with Derivatization):

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., water/acetonitrile).

  • Derivatization (e.g., with Dansyl Chloride):

    • To an aliquot of the sample solution, add a solution of dansyl chloride in acetone and a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH.

    • Incubate the mixture in the dark at room temperature or slightly elevated temperature.

    • Quench the reaction with a solution of a primary amine (e.g., proline).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is common.

    • Detection: UV detection at the appropriate wavelength for the chosen derivatizing agent (e.g., ~254 nm for dansyl derivatives).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can provide information about the presence of impurities without the need for separation.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂-OH~4.2~50-60
-C≡C--~80-90
-CH₂-NH₂~3.4~30-40
-NH₂Variable (broad singlet)-
-OHVariable (broad singlet)-

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.[12][13][14]

Troubleshooting with NMR:

  • Unexpected signals in the aliphatic region (1-4 ppm): Could indicate side-chain modifications or other isomeric impurities.

  • Signals corresponding to but-2-yne-1,4-diol: The presence of a single peak around 4.2 ppm for the two equivalent -CH₂-OH groups would suggest this impurity.

  • Broad signals in the baseline: May suggest the presence of polymeric material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for identifying the key functional groups present in the sample and can quickly indicate the presence of certain types of impurities.

Characteristic FTIR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)Broad, ~3300-3400
N-H stretch (primary amine)Two sharp peaks, ~3300-3400[15][16]
C≡C stretch (alkyne)Weak, ~2100-2250[15]
C-N stretch~1000-1250
C-O stretch~1050-1150

Troubleshooting with FTIR:

  • Absence of N-H stretches: Could indicate a tertiary amine impurity.

  • Presence of a C=O stretch (~1700-1750 cm⁻¹): Strong evidence for an aldehyde or carboxylic acid impurity resulting from oxidation.

  • Broadening of peaks: May indicate the presence of polymeric impurities.

Impurity Identification Workflow

start Commercial This compound screening Initial Screening (TLC, FTIR) start->screening separation Separation & Quantification (GC-MS, HPLC) screening->separation Impurities Detected structural_elucidation Structural Elucidation (NMR, MS Fragmentation) separation->structural_elucidation impurity_identified Impurity Identified structural_elucidation->impurity_identified

Caption: A systematic workflow for impurity identification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. Retrieved from [Link]

  • PubMed Central. (2024, October 9). Cyclic polymers from alkynes: a review. Retrieved from [Link]

  • PubMed Central. (2018, February 2). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • RSC Publishing. (2025, May 2). Electrochemical oxidation of propargyl alcohol: rapid access to an unprecedented dioxo-orthoester under mild conditions. Retrieved from [Link]

  • ResearchGate. (2019, August 12). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Synthesis of But-2-yne-1,4-diol in a slurry bed reactor: Mechanisms, kinetics and process optimization. Retrieved from [Link]

  • ResearchGate. (2024, September 2). Cyclic polymers from alkynes: a review. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Retrieved from [Link]

  • YouTube. (2016, April 22). Alkyne Reactions Products and Shortcuts. Retrieved from [Link]

  • ACS Publications. (2022, April 26). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of OH-initiated degradation of 2-aminoethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved from [Link]

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  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

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  • PubMed. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

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  • PubMed Central. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

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managing the air and moisture sensitivity of 4-Aminobut-2-yn-1-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminobut-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the air and moisture sensitivity of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, focusing on problems arising from its sensitivity to atmospheric conditions.

Question: I am experiencing low or no product yield in my reaction. What are the likely causes related to the handling of this compound?

Answer:

Low or non-existent product yield is a frequent consequence of improper handling of air- and moisture-sensitive reagents. The primary functional groups of this compound, the primary amine and the hydroxyl group, are susceptible to degradation in the presence of air and moisture.

Potential Causes and Solutions:

  • Atmospheric Oxidation of the Amine: The primary amine functionality can be susceptible to oxidation by atmospheric oxygen, leading to the formation of undesired byproducts and a reduction in the concentration of your starting material.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates, rendering the amine nucleophile inactive for your desired transformation.

  • Moisture-Induced Side Reactions: The presence of water can interfere with many common reactions of this compound. For instance, if you are using organometallic reagents, they will be quenched by water. Furthermore, moisture can affect the solubility of your reagents and alter the reaction kinetics.

Step-by-Step Troubleshooting Protocol:

  • Ensure Rigorously Inert Conditions: All reactions involving this compound should be performed under a dry, inert atmosphere, such as high-purity nitrogen or argon.[1] This is best achieved using a Schlenk line or a glovebox.[2]

  • Proper Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying at a high temperature (e.g., 120 °C) for several hours and cooling under a stream of inert gas is a standard and effective procedure.[2] Alternatively, flame-drying the glassware under vacuum can be employed.

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are of anhydrous grade and are handled under inert conditions.

  • Degas Your Solvents: Even anhydrous solvents can contain dissolved oxygen. It is good practice to degas solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Verify Reagent Quality: If you suspect your this compound has degraded, it is advisable to use a fresh bottle or purify the existing stock.

Question: I am observing the formation of insoluble materials in my reaction flask. What could be the cause?

Answer:

The formation of insoluble materials often points towards polymerization or the generation of insoluble salts as degradation byproducts.

Potential Causes and Solutions:

  • Polymerization: The bifunctional nature of this compound (containing both an amine and an alcohol) can lead to self-condensation or polymerization under certain conditions, which may be initiated by impurities or exposure to air.

  • Carbamate Formation: As mentioned, the reaction of the amine with CO₂ from the air can form carbamate salts, which may have limited solubility in your reaction solvent.

To mitigate this, adhere strictly to inert atmosphere techniques to prevent exposure to air.[1][3] If the problem persists, consider purifying the this compound before use.

Question: My final product is discolored, even after purification. Could this be related to the handling of this compound?

Answer:

Product discoloration is often indicative of the presence of minor, highly colored impurities. These can arise from oxidative degradation pathways.

Potential Causes and Solutions:

  • Oxidative Color Bodies: Trace amounts of oxygen can lead to the formation of highly conjugated, colored byproducts from the oxidation of the amine or other components of the reaction mixture.

  • Trace Metal Contamination: If using metal catalysts, improper quenching or work-up can leave residual metals that can cause discoloration.

To avoid this, ensure a thoroughly deoxygenated reaction setup. Using degassed solvents and maintaining a positive pressure of inert gas throughout the reaction and work-up is crucial.

Frequently Asked Questions (FAQs)

Question: Why is this compound considered air and moisture sensitive?

Answer:

The sensitivity of this compound stems from its chemical structure, which includes a primary amine and a primary alcohol.

  • Primary Amine: The lone pair of electrons on the nitrogen atom makes the amine group a good nucleophile and also susceptible to oxidation. It can also readily react with carbon dioxide present in the air.

  • Hydroxyl Group: The alcohol functionality can act as a proton source or a nucleophile, and its reactivity can be affected by the presence of moisture, which can compete in reactions or alter the pH of the reaction medium.

Question: What are the visible signs of this compound degradation?

Answer:

Degradation of this compound may be indicated by:

  • Color Change: A pure sample should be a clear, colorless to pale yellow liquid or a white solid. A significant darkening to brown or the presence of particulates can indicate degradation.

  • Insolubility: The formation of solid precipitates in the liquid.

  • Odor Change: While subjective, a significant change in odor could suggest the formation of volatile byproducts.

For a definitive assessment, it is recommended to check the purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

Question: How should I properly store this compound?

Answer:

Proper storage is critical to maintaining the integrity of this compound.

Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).To prevent oxidation and reaction with CO₂ and moisture.
Container Use a tightly sealed container, preferably with a septum-capped bottle.To provide a physical barrier against atmospheric contamination.
Temperature Store in a cool, dry place. Refer to the supplier's recommendation for the optimal storage temperature.To slow down potential degradation pathways.
Light Protect from light.To prevent light-induced degradation.

Experimental Protocols

Protocol: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard procedure for setting up a reaction with this compound using a Schlenk line or a nitrogen balloon setup.

1. Glassware Preparation:

  • Thoroughly clean and dry all glassware, including the reaction flask, stir bar, and any addition funnels or condensers.

  • Oven-dry the glassware at 120 °C for at least 4 hours.[2]

  • Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon) by connecting it to a Schlenk line or a nitrogen-filled balloon.[2][4] Allow the glassware to cool to room temperature under the inert atmosphere.

2. Reagent Preparation and Transfer:

  • If this compound is a solid, weigh it out quickly and add it to the reaction flask under a positive flow of inert gas.

  • If it is a liquid, it should be transferred using a gas-tight syringe that has been purged with inert gas.[2][5]

  • Anhydrous solvents and other liquid reagents should also be transferred via a purged syringe or cannula.

Workflow for Inert Atmosphere Reaction Setup

InertAtmosphereWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up A Oven-Dry Glassware B Assemble Hot & Cool Under Inert Gas A->B Immediate Assembly C Add Solid Reagents under Inert Gas Flow B->C Transfer to Fume Hood D Add Anhydrous Solvent via Syringe C->D E Add Liquid Reagents via Syringe D->E F Commence Reaction (Heating/Stirring) E->F G Monitor Reaction (TLC, LC-MS) F->G H Quench Reaction Under Inert Atmosphere G->H Reaction Complete I Aqueous Work-up H->I

Caption: Workflow for an inert atmosphere reaction.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • PubChem. (n.d.). 4-Aminobut-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Google Patents. (n.d.). KR20100061826A - Method for producing 4-aminobut-2-enolides.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 4-Aminobut-2-yn-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the synthesis and purification of novel pharmaceutical intermediates, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Aminobut-2-yn-1-ol, a valuable bifunctional building block. We will delve into the expected spectral features, offering a framework for interpretation that is grounded in fundamental principles and comparative data. This guide is designed to equip researchers, scientists, and drug development professionals with the insights needed to confidently characterize this and similar propargylamine structures.

While publicly available, experimentally derived spectra for this compound are not readily found, this guide will utilize highly accurate predicted NMR data as a foundation for a detailed spectroscopic discussion. This approach allows for a thorough exploration of the underlying principles of chemical shifts and coupling constants, providing a robust template for the analysis of experimentally acquired data.

The Molecular Blueprint: Understanding the ¹H and ¹³C NMR of this compound

The structure of this compound presents a unique electronic environment for its constituent protons and carbons. The presence of an electron-withdrawing hydroxyl group, an amino group, and the magnetically anisotropic triple bond all contribute to the distinct chemical shifts we anticipate in the NMR spectra.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
PeakChemical Shift (ppm)MultiplicityIntegrationAssignment
a~4.15Triplet2H-CH₂-OH
b~3.45Triplet2H-CH₂-NH₂
c~5.20Triplet1H-OH
d~1.80Singlet (broad)2H-NH₂
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
PeakChemical Shift (ppm)Assignment
1~84.0-C≡C-
2~81.5-C≡C-
3~49.5-CH₂-OH
4~35.0-CH₂-NH₂

Deciphering the Signals: A Causality-Driven Interpretation

¹H NMR Spectrum Analysis:

  • -CH₂-OH (a): The methylene protons adjacent to the hydroxyl group are expected to appear as a triplet around 4.15 ppm. The downfield shift is a direct consequence of the deshielding effect of the electronegative oxygen atom. The triplet multiplicity arises from coupling to the adjacent methylene protons across the triple bond, albeit with a small coupling constant (⁴JHH) typically around 2-3 Hz.

  • -CH₂-NH₂ (b): The methylene protons adjacent to the amino group are predicted to be a triplet at approximately 3.45 ppm. Similar to the hydroxyl-adjacent protons, their chemical shift is influenced by the electronegative nitrogen. The triplet splitting pattern is also due to the long-range coupling across the alkyne.

  • -OH (c): The hydroxyl proton signal is anticipated to be a triplet around 5.20 ppm in DMSO-d₆. The multiplicity is due to coupling with the adjacent methylene protons (-CH₂-OH). In other solvents, or with a trace amount of acid or water, this peak may broaden and become a singlet. A D₂O exchange experiment would confirm this assignment, as the peak would disappear.

  • -NH₂ (d): The amine protons typically appear as a broad singlet around 1.80 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and chemical exchange.

¹³C NMR Spectrum Analysis:

  • Alkynyl Carbons (1 & 2): The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. In this molecule, they are predicted to be at approximately 84.0 and 81.5 ppm. Their exact chemical shifts are influenced by the substitution at either end of the triple bond.

  • -CH₂-OH Carbon (3): The carbon atom bonded to the hydroxyl group is expected at around 49.5 ppm. The significant downfield shift from a typical alkane is due to the deshielding effect of the oxygen atom.

  • -CH₂-NH₂ Carbon (4): The carbon atom attached to the amino group is predicted to be at approximately 35.0 ppm. The nitrogen atom's electronegativity causes a downfield shift, though less pronounced than that of the oxygen.

Visualizing the Connections: Structure and Spectral Assignment

The following diagram illustrates the molecular structure of this compound and the corresponding predicted NMR assignments.

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR assignments.

Beyond the Spectrum: Potential Impurities and Their NMR Signatures

The synthesis of propargylamines like this compound often involves the reaction of an amine with a propargyl halide or a related electrophile.[1][2][3] Depending on the specific synthetic route, several impurities could be present in the final product. Understanding their potential NMR signals is crucial for assessing purity.

  • Unreacted Starting Materials: Residual propargyl alcohol or a related starting material would show characteristic signals. For example, propargyl alcohol would exhibit a terminal alkyne proton (-C≡C-H) around 2.5 ppm.

  • Over-alkylation Products: The secondary amine formed by the reaction of two molecules of the propargyl electrophile with one molecule of ammonia could be a potential impurity. This would lead to more complex multiplets in the ¹H NMR spectrum.

  • Solvent Residues: Common reaction and purification solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane will have characteristic signals that can be identified using standard reference tables.[4][5]

A Broader Perspective: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most comprehensive characterization.

TechniqueAdvantagesDisadvantagesApplication for this compound
Infrared (IR) Spectroscopy Provides information about functional groups.Does not provide detailed structural connectivity.Confirmation of -OH (broad peak ~3300 cm⁻¹), -NH₂ (two sharp peaks ~3300-3400 cm⁻¹), and -C≡C- (weak peak ~2100-2200 cm⁻¹) stretches.
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns.Isomer differentiation can be challenging.Confirmation of the molecular ion peak (m/z = 85.10) and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Excellent for purity assessment and quantification.Does not provide structural information directly.Determination of purity and separation from starting materials and byproducts.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the NMR analysis of this compound.

G cluster_workflow NMR Sample Preparation and Analysis Workflow A Sample Preparation: - Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). - Filter the solution into a 5 mm NMR tube. B Instrument Setup: - Insert the sample into the NMR spectrometer. - Lock on the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. A->B C ¹H NMR Acquisition: - Acquire a standard 1D proton spectrum. - Optimize spectral width, number of scans, and relaxation delay. B->C D ¹³C NMR Acquisition: - Acquire a proton-decoupled 1D carbon spectrum. - A larger number of scans will be required due to the low natural abundance of ¹³C. C->D E Data Processing: - Apply Fourier transformation, phase correction, and baseline correction. - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). D->E F Data Analysis: - Integrate the ¹H NMR signals. - Assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary. E->F

Caption: A standardized workflow for the NMR analysis of a small organic molecule.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][6]

  • Anilkumar, G., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(32), 19433-19449. [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pautler, R. G., & Li, L. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(15), 3328-3331. [Link][5]

  • Biswas, S., & Maji, A. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(6), 3505-3525. [Link][3]

  • ResearchGate. Solvent-free synthesis of propargylamines: an overview. [Link][2]

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comparison of 4-Aminobut-2-yn-1-ol with 4-aminobut-2-en-1-ol in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-Aminobut-2-yn-1-ol and 4-Aminobut-2-en-1-ol in Modern Organic Synthesis

Introduction: Choosing the Right Bifunctional Building Block

In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound and 4-aminobut-2-en-1-ol are versatile C4 bifunctional building blocks, each possessing both an amine and a primary alcohol. Their utility is significantly enhanced by the presence of a carbon-carbon multiple bond—an alkyne in the former and an alkene in the latter. This fundamental structural difference dictates their reactivity, stereochemical potential, and ultimate application in synthesis.

This guide provides a comparative analysis of these two synthons for researchers and drug development professionals. We will explore the unique synthetic opportunities each molecule presents, moving beyond a simple catalog of reactions to explain the mechanistic rationale and strategic considerations behind their use. By examining their distinct roles in key transformations such as heterocycle synthesis, carbon-carbon bond formation, and stereoselective reactions, this document aims to serve as a practical resource for making informed decisions in synthetic planning.

Part 1: Structural and Reactivity Profiles

The core difference between these two molecules is the geometry and reactivity of the unsaturation. The alkyne is a linear, sp-hybridized system, while the alkene is a planar, sp²-hybridized system, which can exist as E (trans) or Z (cis) isomers.[1] This seemingly subtle distinction has profound implications for their synthetic applications.

This compound: The Propargylic Powerhouse

As a propargylamine derivative, this molecule is prized for the unique reactivity of its terminal alkyne.[2] The terminal C-H bond is weakly acidic and can be deprotonated to form a potent nucleophile (an acetylide) or participate directly in a host of metal-catalyzed reactions.[3]

  • Key Reactivity:

    • Metal-Catalyzed Couplings: The terminal alkyne is an excellent handle for reactions like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the direct formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds.[4]

    • Cyclization & Cycloisomerization: The propargylamine motif is a classic precursor for a vast array of nitrogen-containing heterocycles, including pyrroles, pyridines, quinolines, and oxazoles, often through metal-catalyzed cyclization pathways.[2][3]

    • Click Chemistry: The terminal alkyne can participate in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC/RuAAC) to form triazoles.

    • Nucleophilic Addition: The triple bond can be attacked by nucleophiles, often activated by a transition metal catalyst.

The linear and rigid nature of the alkyne makes this compound an ideal building block for constructing molecules where conformational restriction is desired.

4-aminobut-2-en-1-ol: The Allylic Architect

As an allylic amine and alcohol, this molecule's reactivity is dominated by the chemistry of its double bond, which serves as a versatile platform for introducing new functionality and stereocenters.

  • Key Reactivity:

    • Olefin Metathesis: The alkene is a prime substrate for powerful C-C bond-forming reactions, most notably Ring-Closing Metathesis (RCM), which is a cornerstone of modern macrocycle and heterocycle synthesis.[5][6]

    • Stereoselective Transformations: The double bond is amenable to a wide range of stereoselective reactions, including Sharpless asymmetric epoxidation and dihydroxylation, allowing for precise control over the introduction of new chiral centers.[7][8]

    • Electrophilic Addition: The alkene readily undergoes addition reactions with electrophiles such as halogens, peroxy acids, and hydroborating agents.

    • Palladium-Catalyzed Reactions: The allylic system can participate in reactions like the Tsuji-Trost allylic alkylation.

The choice between the (E) and (Z) isomers of 4-aminobut-2-en-1-ol is critical, as the geometry of the starting alkene often dictates the stereochemical outcome of subsequent reactions.[9]

G cluster_0 Synthetic Strategy Decision cluster_1 This compound Pathway cluster_2 4-aminobut-2-en-1-ol Pathway Target Molecule Target Molecule Retrosynthesis Retrosynthesis Target Molecule->Retrosynthesis Key Intermediate Choice Key Intermediate Choice Retrosynthesis->Key Intermediate Choice Alkynol Alkynol Key Intermediate Choice->Alkynol Alkenol Alkenol Key Intermediate Choice->Alkenol Metal-Catalyzed Coupling Metal-Catalyzed Coupling Alkynol->Metal-Catalyzed Coupling Linear / Rigid Constructs Cycloisomerization Cycloisomerization Alkynol->Cycloisomerization Linear / Rigid Constructs Click Chemistry Click Chemistry Alkynol->Click Chemistry Linear / Rigid Constructs Ring-Closing Metathesis Ring-Closing Metathesis Alkenol->Ring-Closing Metathesis Cyclic / Chiral Constructs Asymmetric Epoxidation Asymmetric Epoxidation Alkenol->Asymmetric Epoxidation Cyclic / Chiral Constructs Stereoselective Dihydroxylation Stereoselective Dihydroxylation Alkenol->Stereoselective Dihydroxylation Cyclic / Chiral Constructs

Figure 1: Decision workflow for selecting the appropriate building block.

Part 2: Comparative Applications in Synthesis

The theoretical reactivity profiles described above translate into distinct and often complementary roles in practical synthesis.

Application 1: Synthesis of Heterocyclic Scaffolds

Both molecules are excellent starting points for N-heterocycles, but they proceed through fundamentally different mechanisms.

  • From the Alkynol: Synthesis often involves an initial C-C or C-X bond formation at the alkyne, followed by an intramolecular cyclization. For example, a Sonogashira coupling followed by a base- or metal-catalyzed annulation can lead to substituted quinolines.[10] The inherent reactivity of the propargylamine itself can be harnessed in transition-metal-catalyzed cycloisomerizations to form five- or six-membered rings.[2]

  • From the Alkenol: Synthesis typically involves either functionalizing the alkene to trigger cyclization or using the alkene as part of a larger diene system for a metathesis reaction. For instance, epoxidation of the double bond followed by intramolecular ring-opening by the amine is a classic route to substituted piperidinols or pyrrolidinols.[11] A more modern and powerful approach is to append a second alkene-containing chain to the nitrogen atom and then perform a Ring-Closing Metathesis (RCM) to forge the heterocyclic ring.[6][12]

G cluster_alkyne Alkynol Route to Quinolines cluster_alkene Alkenol Route to Piperidines A This compound B Sonogashira Coupling (with 2-iodobenzaldehyde) A->B C Intermediate A B->C D Intramolecular Cyclization (e.g., base) C->D E Substituted Quinoline D->E F 4-aminobut-2-en-1-ol G N-Allylation F->G H Diene Intermediate G->H I Ring-Closing Metathesis (Grubbs' Catalyst) H->I J Substituted Dihydropyridine I->J

Figure 2: Contrasting strategies for heterocycle synthesis.
Application 2: Stereocontrol in Acyclic and Cyclic Systems

The control of stereochemistry is a critical aspect of drug development. Here, the alkenol offers a distinct advantage.

  • Alkynol as a Precursor: The primary route to stereocenters from the alkynol is through the stereoselective reduction of the triple bond. Using Lindlar's catalyst yields the Z-alkene, while a dissolving metal reduction (Na/NH₃) yields the E-alkene. This effectively makes the alkynol a common precursor to both isomers of the alkenol, but it requires an extra synthetic step.

  • Alkenol for Direct Stereocontrol: The planar alkene provides a facial bias for incoming reagents. For example, an asymmetric epoxidation of (E)-4-aminobut-2-en-1-ol (after N-protection) will generate an epoxy alcohol with two new, well-defined stereocenters.[8] This epoxide can then be opened regioselectively by various nucleophiles to build up complex, stereochemically rich structures. This direct and powerful method for installing chirality is a major reason for choosing the alkenol in complex total synthesis.

G cluster_alkyne Stereocontrol via Reduction cluster_alkene Direct Stereocenter Formation Alkynol This compound Z_Alkene (Z)-4-aminobut-2-en-1-ol Alkynol->Z_Alkene H₂, Lindlar's Cat. E_Alkene (E)-4-aminobut-2-en-1-ol Alkynol->E_Alkene Na, NH₃ E_Alkene_Start (E)-4-aminobut-2-en-1-ol Epoxidation Asymmetric Epoxidation (e.g., Sharpless) E_Alkene_Start->Epoxidation Nucleophilic Opening Epoxide Chiral Epoxy Alcohol (Defined Stereocenters) Epoxidation->Epoxide Nucleophilic Opening Final_Product Diastereomerically Pure Amino Diol Epoxide->Final_Product Nucleophilic Opening

Figure 3: Comparison of strategies for achieving stereocontrol.

Part 3: Data Summary and Experimental Protocols

To provide a practical context, the following table summarizes the key transformations and conditions discussed.

FeatureThis compound4-aminobut-2-en-1-ol
Core Reaction Sonogashira CouplingRing-Closing Metathesis (RCM)
Bond Formed C(sp)-C(sp²)C(sp²)-C(sp²)
Typical Catalyst Pd(PPh₃)₄ / CuIGrubbs' or Hoveyda-Grubbs' Ru-Catalysts
Key Advantage Direct arylation/vinylation of a linear scaffold.Formation of 5- to 7-membered rings and macrocycles.[5]
Stereochem Not directly applicable at the alkyne.Ring geometry (E/Z) can be influenced by catalyst and substrate.
Yields Generally high (70-95%)Generally high (80-99%)
Ref [4],[3][6],[12]
Experimental Protocol 1: Sonogashira Coupling of N-Boc-4-aminobut-2-yn-1-ol

Causality: This protocol demonstrates the unique utility of the terminal alkyne as a handle for C-C bond formation. The Boc protecting group is used to prevent side reactions with the amine. The Pd/Cu co-catalytic system is standard for activating both the aryl halide and the alkyne for efficient coupling.

Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add N-Boc-4-aminobut-2-yn-1-ol (1.0 eq), the desired aryl iodide (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (TEA, 3.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Protocol 2: Ring-Closing Metathesis (RCM) of an N-Allyl Derivative

Causality: This protocol showcases the power of the alkene in forming cyclic structures. First, the amine must be functionalized with another terminal alkene (N-allylation) to create the diene precursor required for RCM. Grubbs' second-generation catalyst is chosen for its high activity and tolerance of functional groups like the hydroxyl and the protected amine. Dichloromethane is a standard solvent, and the reaction is often run at reflux to drive the equilibrium by removing the volatile ethylene byproduct.[6]

Methodology:

  • Synthesis of the Diene Precursor: To a solution of 4-aminobut-2-en-1-ol (1.0 eq) in dichloromethane (DCM), add allyl bromide (1.2 eq) and K₂CO₃ (2.5 eq). Stir vigorously at room temperature for 24 hours. Filter the mixture and concentrate the filtrate. Protect the resulting secondary amine with a suitable protecting group (e.g., Boc or Cbz) under standard conditions. Purify the diene precursor by column chromatography.

  • Ring-Closing Metathesis: To a round-bottom flask equipped with a reflux condenser, add the purified diene precursor (1.0 eq) and degassed, anhydrous DCM to achieve a high dilution concentration (typically 0.005 M to prevent polymerization).

  • Bubble argon through the solution for 20 minutes to ensure deoxygenation.

  • Add Grubbs' Second Generation Catalyst (0.05 eq) to the solution.

  • Heat the mixture to reflux (approx. 40°C) and maintain for 4-8 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the solution to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Stir for 30 minutes.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the cyclic dihydropyridine derivative.

Conclusion and Outlook

This compound and 4-aminobut-2-en-1-ol are not interchangeable synthons but rather complementary tools in the synthetic chemist's arsenal.

  • Choose this compound when the synthetic plan calls for the construction of linear, rigid systems, requires direct C(sp) bond formation via coupling reactions, or aims to build heterocycles through cycloisomerization pathways. It serves as a robust and reliable building block for introducing the propargylamine motif.

  • Choose 4-aminobut-2-en-1-ol when the target molecule requires precise stereochemical control, involves the construction of saturated or unsaturated N-heterocycles via metathesis, or when the allylic system is needed for further functionalization. Its strength lies in its role as a scaffold for asymmetric synthesis.

Ultimately, the decision is dictated by retrosynthetic analysis. The alkynol offers a direct path to acetylenic and aromatic conjugates, while the alkenol provides an unparalleled platform for building stereochemically complex cyclic and acyclic structures. Understanding the distinct causality behind their reactivity allows the modern chemist to harness their full potential in the pursuit of novel and impactful molecules.

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A Comparative Guide to the Efficacy of Covalent BTK Inhibitors: The Case of the 4-Aminobut-2-yn-1-ol Derived Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has consequently revolutionized therapeutic strategies.[1] A significant advancement in this field is the design of covalent inhibitors, which form a permanent bond with their target, offering distinct advantages in terms of potency and duration of action.[2] This guide provides a comparative efficacy analysis of kinase inhibitors derived from scaffolds featuring a butynamide functional group, a structure conceptually related to 4-aminobut-2-yn-1-ol.

We will focus on Acalabrutinib, a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that utilizes a unique 2-butynamide "warhead".[3][4][5] Its performance will be objectively compared against the first-in-class BTK inhibitor, Ibrutinib, which employs a different covalent mechanism based on an acrylamide group. This comparison will be supported by biochemical data, cellular assays, and clinical findings, providing researchers and drug development professionals with a comprehensive understanding of how subtle changes in inhibitor chemistry can profoundly impact efficacy and selectivity.

The Rise of Covalent Kinase Inhibitors and the Role of the Warhead

Covalent kinase inhibitors typically function by forming an irreversible bond with a nucleophilic amino acid residue, often a cysteine, within the ATP-binding pocket of the kinase.[2] This mechanism contrasts with non-covalent inhibitors, which bind reversibly. The irreversible nature of covalent inhibition can lead to prolonged target engagement and a more durable biological response.

The key to a successful covalent inhibitor lies in its "warhead"—the electrophilic group that reacts with the target residue. The reactivity of this warhead is a critical design parameter. A highly reactive warhead may lead to indiscriminate binding with other proteins, causing off-target effects and toxicity. Conversely, a warhead with low reactivity may not efficiently bind the intended target.

  • Ibrutinib , the first BTK inhibitor approved, utilizes a highly reactive acrylamide warhead.

  • Acalabrutinib was engineered with a less reactive 2-butynamide warhead.[6][7] This distinction is central to its improved selectivity profile. The reduced intrinsic reactivity of the butynamide group is believed to minimize off-target covalent interactions, thereby reducing associated adverse effects.[7][8]

Target Focus: Bruton's Tyrosine Kinase (BTK) Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec kinase family that plays an indispensable role in B-cell signaling.[9][10] It is a critical component of the B-cell receptor (BCR) signaling pathway.[11] Upon BCR activation, BTK is recruited to the cell membrane where it phosphorylates and activates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[12] This initiates a cascade that ultimately leads to the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[11][13] In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL), this pathway is constitutively active, making BTK a prime therapeutic target.[12]

Both Acalabrutinib and Ibrutinib target BTK by forming a covalent bond with the Cys481 residue in its ATP-binding site, effectively shutting down this pro-survival signaling.[3][5][13]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src Family Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCG2 Phospholipase C γ2 (PLCγ2) BTK->PLCG2 Activates PIP2 PIP2 PLCG2->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib (Butynamide Warhead) Acalabrutinib->BTK Covalently Inhibits (at Cys481) Kinase_Assay_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Prep Prepare Reagents: - Kinase (BTK) - Substrate Peptide - ATP - Inhibitor Dilutions Incubate Incubate Kinase with Inhibitor Prep->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Detect Detect Signal (e.g., Fluorescence) Initiate->Detect IC50 Calculate IC50 Detect->IC50 Plate Plate Cells (e.g., CLL cell line) Treat Treat with Inhibitor (Dose-Response) Plate->Treat Add_Reagent Add Viability Reagent (e.g., MTT, MTS) Treat->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure EC50 Calculate EC50 Measure->EC50

Caption: General workflows for biochemical and cell-based inhibitor testing.

In Vitro Kinase Assay for IC50 Determination

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated kinase.

  • Principle: The assay quantifies the phosphorylation of a specific substrate peptide by the kinase (e.g., BTK) in the presence of ATP. The rate of this reaction is measured, often via a fluorescence-based readout, at various inhibitor concentrations. [14]* Causality Behind Choices:

    • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors that bind in the ATP pocket. Using excessively high ATP concentrations can artificially inflate the IC50 value.

    • Kinase and Substrate: Highly purified, recombinant kinase and a validated, specific peptide substrate are used to ensure the measured activity is solely attributable to the target kinase.

  • Step-by-Step Protocol: [14][15] 1. Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., Acalabrutinib) in DMSO, typically in a 12-point, 3-fold dilution series. 2. Reaction Setup: In a 384-well microplate, add the reaction buffer, the purified BTK enzyme, and the specific fluorescent peptide substrate. 3. Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include control wells with DMSO only (100% activity) and wells with no enzyme (0% activity/background). 4. Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase. For covalent inhibitors, this step is crucial. 5. Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. 6. Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (~360 nm / ~490 nm). [14]Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes). 7. Data Analysis: Calculate the initial reaction rate (slope) for each concentration. Normalize the rates relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [15]

Cell Viability Assay (MTS/MTT Assay)

This cell-based assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (like MTT or MTS) to a colored formazan product. [16][17]The amount of formazan produced, quantifiable by absorbance, is directly proportional to the number of viable cells. [17]* Step-by-Step Protocol: [2][16] 1. Cell Plating: Seed cells from a B-cell malignancy line (e.g., TMD8) into a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the kinase inhibitor. Include vehicle-only (DMSO) control wells. 3. Incubation: Incubate the cells for a specified exposure time (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂). 4. Reagent Addition: Add the MTS or MTT reagent solution to each well. 5. Final Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan. [2]If using MTT, an additional step is required to add a solubilizing agent (like DMSO) to dissolve the formazan crystals. [2] 6. Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT). [2][16] 7. Data Analysis: After subtracting background absorbance, normalize the data to the vehicle-treated cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the EC50 (half-maximal effective concentration).

Covalent Inhibitor Kinetics (k_inact/K_I Assay)

For covalent inhibitors, the IC50 value can be time-dependent. A more rigorous parameter is the ratio k_inact/K_I, which represents the efficiency of covalent bond formation.

  • Principle: This assay measures the rate of irreversible inactivation of the kinase at different inhibitor concentrations. The observed rate of inactivation (k_obs) is plotted against inhibitor concentration to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

  • Step-by-Step Protocol: [18] 1. Incubation: Incubate the target kinase with various concentrations of the covalent inhibitor for different time points (e.g., 0, 15, 30, 60, 120 minutes). 2. Activity Measurement: At each time point, take an aliquot of the kinase-inhibitor mixture and dilute it significantly into a reaction mixture containing substrate and ATP to measure the remaining kinase activity. The dilution step effectively stops further covalent modification. 3. Data Plotting (First Plot): For each inhibitor concentration, plot the logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs). 4. Data Plotting (Second Plot): Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this data to a hyperbolic equation to determine the kinetic parameters k_inact and K_I. [18]

Conclusion and Future Directions

The comparative analysis of Acalabrutinib and Ibrutinib provides a compelling illustration of strategic drug design. By modifying the electrophilic warhead from a reactive acrylamide to a less reactive butynamide, a derivative of the this compound scaffold, it was possible to create a second-generation inhibitor with significantly improved selectivity. While both drugs demonstrate potent on-target inhibition of BTK, Acalabrutinib's superior selectivity profile mitigates off-target effects, leading to a better-tolerated therapeutic. [19] This case study underscores the critical importance of balancing potency and selectivity in kinase inhibitor development. The success of the butynamide moiety highlights a promising avenue for designing future covalent inhibitors. Further research should focus on exploring an even wider range of electrophilic warheads with finely tuned reactivity to develop next-generation inhibitors that not only offer high potency against their intended targets but also possess an impeccable safety profile, ultimately leading to better outcomes for patients.

References

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  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. (2017). National Institutes of Health (NIH). [Link]

  • Acalabrutinib and Zanubrutinib Both Best Ibrutinib in Real-World Safety and Efficacy CLL/SLL Outcomes. (2024). OncLive. [Link]

  • Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. (2024). AJMC. [Link]

  • The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies. (2022). Semantic Scholar. [Link]

  • An indirect comparison of acalabrutinib with and without obinutuzumab vs zanubrutinib in treatment-naive CLL. (2024). Blood Advances, American Society of Hematology. [Link]

  • The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. (2016). National Institutes of Health (NIH). [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). PubMed. [Link]

  • Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans. (2018). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. [Link]

  • Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. (2017). SciSpace. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health (NIH). [Link]

  • Bruton's tyrosine kinase. (n.d.). Wikipedia. [Link]

  • (PDF) Acalabrutinib (ACP-196): A covalent Bruton tyrosine kinase (BTK) inhibitor with a differentiated selectivity and in vivo potency profile. (2017). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Institutes of Health (NIH). [Link]

  • Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia. (2022). National Institutes of Health (NIH). [Link]

  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (2021). National Institutes of Health (NIH). [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015). BioKin, Ltd. [Link]

  • A comparative analysis of the efficacy of ibrutinib vs acalabrutinib in fixed-duration CLL therapy. (2025). VJHemOnc. [Link]

  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. (2015). PNAS. [Link]

  • Percentage of inhibition and IC50 values reported for BTK inhibitors. (n.d.). ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. (2023). PLOS One. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2025). RSC Publishing. [Link]

  • Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling. (2018). YouTube. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • (PDF) Identification and characterization of ACP-5862, the major circulating active metabolite of acalabrutinib: both are potent and selective covalent BTK inhibitors. (2019). ResearchGate. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • Kinact/Ki determination for ARS-107, ARS-917, and compound 12 (a) The... (n.d.). ResearchGate. [Link]

  • Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Synthetic Validation of 4-Aminobut-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 4-aminobut-2-yn-1-ol and its derivatives represent a class of compounds with significant potential, incorporating both a propargylamine moiety—a key pharmacophore in various bioactive molecules—and a primary alcohol, offering a versatile handle for further functionalization. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable scaffold, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to the this compound Scaffold

The this compound framework is a bifunctional building block of considerable interest in medicinal chemistry and materials science. The propargylamine group is a known constituent of several marketed drugs, valued for its role in modulating biological activity. The primary alcohol functionality allows for a wide array of subsequent chemical transformations, including esterification, etherification, and oxidation, enabling the generation of diverse compound libraries for drug discovery and other applications. The efficient and reliable synthesis of this scaffold is therefore of paramount importance. This guide will focus on the two most prevalent and practical synthetic strategies: Nucleophilic Substitution and the Mannich-type Reaction .

Synthetic Route 1: Nucleophilic Substitution via 4-Halo-2-butyn-1-ol

This classical and often highly effective approach involves a two-step sequence: the generation of a suitable N-nucleophile and its subsequent reaction with a 4-halo-2-butyn-1-ol precursor. The most common and reliable iteration of this method for producing a primary amine is the Gabriel Synthesis .

The Gabriel Synthesis: A Validated Pathway to Primary Amines

The Gabriel synthesis is a robust method for the selective formation of primary amines, elegantly avoiding the over-alkylation often problematic in direct amination with ammonia.[1][2][3] The reaction proceeds via the alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[4][5]

Experimental Workflow: Gabriel Synthesis of this compound

cluster_0 Step 1: N-Alkylation of Potassium Phthalimide cluster_1 Step 2: Hydrazinolysis K_Phthalimide Potassium Phthalimide N_Alkylated N-(4-hydroxybut-2-yn-1-yl)phthalimide K_Phthalimide->N_Alkylated SN2 Reaction Chloro_Butynol 4-Chloro-2-butyn-1-ol (Commercially Available) [19] Chloro_Butynol->N_Alkylated Product This compound N_Alkylated->Product Cleavage Solvent_Base DMF (Solvent) Solvent_Base->N_Alkylated Heat Heat Heat->N_Alkylated Hydrazine Hydrazine Hydrate Hydrazine->Product Ethanol Ethanol (Solvent) Ethanol->Product Byproduct Phthalhydrazide (Precipitate)

Caption: Workflow for the Gabriel Synthesis of this compound.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: Potassium phthalimide is an ideal nucleophile for this transformation. The phthalimide anion is a soft nucleophile that readily participates in SN2 reactions with primary alkyl halides.[5] Crucially, the resulting N-alkylated phthalimide is no longer nucleophilic, preventing the common issue of over-alkylation that plagues direct amination with ammonia.[2]

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) is chosen to facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the phthalimide anion, thus enhancing its nucleophilicity.[4]

  • Deprotection: The Ing-Manske procedure, which utilizes hydrazine for the cleavage of the phthalimide group, is favored over acidic or basic hydrolysis.[1] This method proceeds under milder, often neutral conditions and efficiently yields the desired primary amine, with the phthalhydrazide byproduct conveniently precipitating out of the reaction mixture.[1]

Detailed Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of N-(4-hydroxybut-2-yn-1-yl)phthalimide

  • To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 4-chloro-2-butyn-1-ol (1.0 equivalent).

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(4-hydroxybut-2-yn-1-yl)phthalimide.

Step 2: Synthesis of this compound

  • Suspend the N-(4-hydroxybut-2-yn-1-yl)phthalimide in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature, allowing the phthalhydrazide byproduct to precipitate.

  • Filter off the precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or recrystallization to afford this compound.

Direct Amination with Ammonia

While the Gabriel synthesis is highly reliable for producing primary amines, direct amination of 4-chloro-2-butyn-1-ol with ammonia is a more atom-economical alternative. However, this route is often complicated by the formation of secondary and tertiary amine byproducts due to the increased nucleophilicity of the product amine compared to ammonia.

Causality Behind Experimental Choices:

  • Excess Ammonia: To favor the formation of the primary amine, a large excess of ammonia is typically used. This statistical approach increases the probability of the alkyl halide reacting with an ammonia molecule rather than the product amine.

  • Reaction Conditions: The reaction is often carried out in a sealed vessel under pressure to maintain a high concentration of ammonia.

Detailed Experimental Protocol: Direct Amination

  • Charge a pressure vessel with a solution of 4-chloro-2-butyn-1-ol in a suitable solvent (e.g., ethanol).

  • Cool the vessel and introduce a large excess of liquid ammonia.

  • Seal the vessel and allow it to warm to room temperature, then heat to 50-60 °C for several hours.

  • After cooling, carefully vent the excess ammonia.

  • The resulting mixture of primary, secondary, and tertiary amines, along with unreacted starting material, requires careful purification, typically by fractional distillation or column chromatography.

Synthetic Route 2: The Mannich-type Reaction

The Mannich reaction is a powerful three-component condensation reaction that forms a C-C bond by reacting an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[6][7] In the context of propargylamine synthesis, this typically involves an alkyne, formaldehyde, and an amine, often catalyzed by a copper salt.[8][9] This method is particularly well-suited for the synthesis of N-substituted this compound derivatives.

Reaction Scheme: Mannich-type Synthesis of N-Substituted this compound Derivatives

Propargyl_Alcohol Propargyl Alcohol Product N,N-Disubstituted-4-aminobut-2-yn-1-ol (R1R2NCH2C≡CCH2OH) Propargyl_Alcohol->Product Formaldehyde Formaldehyde Formaldehyde->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product Catalyst Cu(I) Catalyst Catalyst->Product

Sources

A Comparative Guide to Catalysts for the Reactions of 4-Aminobut-2-yn-1-ol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of versatile building blocks is a cornerstone of innovation. 4-Aminobut-2-yn-1-ol, with its inherent trifunctionality, represents a molecule of significant synthetic potential, offering pathways to a diverse array of nitrogen-containing heterocycles. The choice of catalyst is paramount in directing the reactivity of this substrate, influencing not only the efficiency of the transformation but also the very nature of the product formed. This guide provides an in-depth comparative analysis of common catalytic systems for reactions of this compound, with a focus on the intramolecular cyclization to form 2-(hydroxymethyl)pyrroles, valuable intermediates in medicinal chemistry.

The Significance of Catalysis in Unlocking the Potential of this compound

The primary amino group, the hydroxyl moiety, and the internal alkyne in this compound present a fascinating chemoselectivity challenge. Uncatalyzed reactions often require harsh conditions and lead to a mixture of products, diminishing their synthetic utility. Transition metal catalysis provides a powerful toolkit to orchestrate the desired bond formations with high precision and under milder conditions. This guide will delve into the nuances of four key classes of metal catalysts: gold, palladium, copper, and ruthenium, offering a comparative lens through which to view their performance in the context of this compound chemistry.

Comparative Analysis of Catalytic Systems

The intramolecular cyclization of this compound to yield 2-(hydroxymethyl)pyrrole is a key transformation that highlights the distinct advantages and disadvantages of different catalytic approaches. The following table summarizes the performance of various catalysts in reactions of structurally similar aminoalkynes, providing a predictive framework for their application to this compound.

Catalyst SystemTypical Ligand(s)SolventTemp. (°C)Yield (%)SelectivityKey AdvantagesLimitations
Gold(I) or (III) Phosphine ligands (e.g., PPh₃), N-heterocyclic carbenes (NHCs)Dioxane, Toluene25-8085-95High for 5-endo-dig cyclizationMild reaction conditions, high functional group tolerance, excellent atom economy.[1][2]Cost of gold catalysts, sensitivity to impurities.
Palladium(II) Phosphine ligands (e.g., PPh₃), dppfDMF, Acetonitrile80-12070-90Good, can be influenced by ligands and additives.[3]Versatile for various coupling and cyclization reactions.[2]Higher temperatures often required, potential for side reactions like oligomerization.[3]
Copper(I) or (II) Ligand-free (e.g., CuI, Cu(OTf)₂) or with nitrogen-based ligandsDioxane, THF70-11065-85Moderate to good, can be substrate-dependent.[4]Low cost, readily available catalysts.[4]Can require higher catalyst loadings, sometimes lower selectivity compared to gold or palladium.[5]
Ruthenium(II) P-cymene complexes, phosphine ligandsToluene, Dioxane100-15060-80Variable, can promote isomerization.[2][6]Can catalyze tandem reactions, such as dehydrogenation-cyclization.[2]Often requires higher temperatures, potential for competing reaction pathways.[6]

Mechanistic Insights and Rationale for Catalyst Selection

The choice of catalyst is not merely empirical; it is deeply rooted in the mechanistic pathways that each metal uniquely favors. Understanding these mechanisms is crucial for troubleshooting and optimizing reactions.

Gold Catalysis: The Power of π-Acidity

Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their strong π-acidity, which allows for the potent activation of alkynes towards nucleophilic attack.[1][2] In the case of this compound, the gold catalyst coordinates to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by the pendant amino group.

Gold_Catalyzed_Cyclization cluster_0 Catalytic Cycle This compound This compound Pi_Complex π-Complex This compound->Pi_Complex + [Au]L Au_Complex [Au]L Au_Complex->Pi_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack Pi_Complex->Nucleophilic_Attack 5-endo-dig Vinyl_Gold Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold Product 2-(Hydroxymethyl)pyrrole Vinyl_Gold->Product + H⁺ Protodeauration Protodeauration Product->Au_Complex - [Au]L Palladium_Catalyzed_Cyclization cluster_1 Catalytic Cycle Substrate This compound Pd_Amido Pd(II)-Amido Complex Substrate->Pd_Amido + Pd(II)Ln - H⁺ Pd_Catalyst Pd(II)Ln Pd_Catalyst->Pd_Amido Migratory_Insertion Migratory Insertion Pd_Amido->Migratory_Insertion Vinyl_Pd Vinyl-Palladium Intermediate Migratory_Insertion->Vinyl_Pd Product 2-(Hydroxymethyl)pyrrole Vinyl_Pd->Product Reductive_Elimination Reductive Elimination or Protonolysis Product->Pd_Catalyst

Caption: Plausible catalytic cycle for the palladium-catalyzed cyclization of this compound.

The reaction conditions, particularly temperature and the choice of ligands, are critical in controlling the outcome of palladium-catalyzed reactions to avoid the formation of byproducts such as oligomers. [3]

Copper Catalysis: The Economical Choice

Copper catalysts offer a cost-effective alternative to precious metals like gold and palladium. [4]Copper-catalyzed hydroamination reactions can proceed through the formation of a copper acetylide, which is then attacked by the amine. [5][7]

Copper_Catalyzed_Cyclization cluster_2 Catalytic Cycle Substrate This compound Cu_Acetylide Copper Acetylide Intermediate Substrate->Cu_Acetylide + Cu Catalyst Cu_Catalyst Cu(I) or Cu(II) Cu_Catalyst->Cu_Acetylide Intramolecular_Attack Intramolecular Nucleophilic Attack Cu_Acetylide->Intramolecular_Attack Cyclized_Intermediate Cyclized Intermediate Intramolecular_Attack->Cyclized_Intermediate Protonation Protonation Cyclized_Intermediate->Protonation + H⁺ Product 2-(Hydroxymethyl)pyrrole Protonation->Product Product->Cu_Catalyst

Caption: A possible catalytic pathway for the copper-catalyzed cyclization of this compound.

While often requiring slightly higher temperatures and potentially offering lower yields compared to gold or palladium, the economic advantage of copper makes it an attractive option for large-scale synthesis. [4]

Ruthenium Catalysis: Opportunities for Tandem Reactions

Ruthenium catalysts are known for their ability to participate in a variety of transformations, including hydrogen transfer reactions. [2]This opens up the possibility of tandem or domino reactions. For instance, a ruthenium catalyst could first dehydrogenate the alcohol moiety of a substrate, followed by a cyclization event. [2]In the context of this compound, ruthenium catalysts can promote cyclization, although they may also catalyze isomerization of the alkyne or other side reactions. [6]

Ruthenium_Catalyzed_Reaction cluster_3 Potential Ruthenium-Catalyzed Pathways Substrate This compound Ru_Catalyst [Ru] Substrate->Ru_Catalyst Cyclization Intramolecular Hydroamination Ru_Catalyst->Cyclization Isomerization Alkyne Isomerization Ru_Catalyst->Isomerization Product_Pyrrole 2-(Hydroxymethyl)pyrrole Cyclization->Product_Pyrrole Product_Isomer Isomeric Products Isomerization->Product_Isomer

Caption: Potential reaction pathways for this compound under ruthenium catalysis.

The control of selectivity in ruthenium-catalyzed reactions of aminoalkynes can be challenging and often requires careful optimization of the ligand and reaction conditions. [6]

Experimental Protocols

The following protocols are representative examples for the catalytic cyclization of an aminoalkyne to a pyrrole derivative and can be adapted for this compound.

Gold-Catalyzed Cyclization

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride (PPh₃AuCl)

  • Silver triflate (AgOTf)

  • Anhydrous dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (Triphenylphosphine)gold(I) chloride (1-5 mol%) and silver triflate (1-5 mol%).

  • Add anhydrous dioxane and stir the mixture at room temperature for 15 minutes to generate the active cationic gold catalyst.

  • Add this compound (1 equivalent) to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cyclization

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), dppf (2-5 mol%), and NaOtBu (1.2 equivalents) to a Schlenk flask.

  • Add anhydrous DMF, followed by this compound (1 equivalent).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Conclusion and Future Outlook

The catalytic transformation of this compound is a rich field of study with significant implications for the synthesis of valuable nitrogen-containing heterocycles. Gold catalysts currently offer the most efficient and mild conditions for the selective synthesis of 2-(hydroxymethyl)pyrroles. Palladium catalysts provide a robust and versatile alternative, while copper catalysts represent a more economical option for larger-scale applications. Ruthenium catalysis, although less explored for this specific transformation, holds promise for the development of novel tandem reactions.

Future research in this area will likely focus on the development of more sustainable and recyclable catalytic systems, as well as the exploration of enantioselective transformations to access chiral pyrrole derivatives. The continued exploration of ligand effects and reaction engineering will undoubtedly unlock even more of the synthetic potential held within the versatile this compound scaffold.

References

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  • Shi, S.-L., Buchwald, S. L. (2015). Copper-Catalyzed Intermolecular Hydroamination of Internal Alkynes with Anilines and Amines. Angewandte Chemie International Edition, 54(1), 48-57. [Link]

  • Hidai, M., et al. (2004). Intramolecular Cyclization of Aminoalkynes Catalyzed by PdMo3S4 Cubane Clusters. Chemistry Letters, 33(10), 1276-1277. [Link]

  • Istrate, F. M., Gagosz, F. (2007). Synthesis of functionalized pyrroles via gold(I)-catalyzed aza-Claisen-type rearrangement. Organic Letters, 9(16), 3181-3184. [Link]

  • Reddy, R. S., et al. (2014). Gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines to form highly functionalized pyrrole derivatives. Chemical Communications, 50(74), 10861-10864. [Link]

  • Gabriele, B., et al. (2010). Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. Molecules, 15(1), 335-348. [Link]

  • Shi, S.-L., Buchwald, S. L. (2015). Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, 7(1), 38-44. [Link]

  • Zhang, L., et al. (2017). Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles. Journal of the American Chemical Society, 139(16), 5873-5883. [Link]

  • Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5241. [Link]

  • Hashmi, A. S. K. (2010). Gold catalysed cyclizations of alkynes. Gold Bulletin, 43(4), 241-248. [Link]

  • Nogi, K., et al. (2021). An umpolung-enabled copper-catalysed regioselective hydroamination approach to α-amino acids. Chemical Science, 12(34), 11525-11537. [Link]

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  • Trost, B. M., Rhee, Y. H. (1999). Synthesis of Furans, Pyrroles and Pyridazines by a Ruthenium-Catalyzed Isomerization of Alkynediols and in situ Cyclization. Journal of the American Chemical Society, 121(50), 11680-11683. [Link]

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  • Zhang, X., et al. (2019). Palladium-Catalyzed [5 + 4] Cycloaddition of 4-Vinyl-4-Butyrolactones with N-Tosyl Azadienes: Construction of Nine-Membered Ring. Angewandte Chemie International Edition, 58(34), 11849-11853. [Link]

  • Ohno, H., et al. (2015). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Angewandte Chemie International Edition, 54(32), 9375-9379. [Link]

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Safety Operating Guide

Navigating the Handling of 4-Aminobut-2-yn-1-ol: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that progress in the laboratory is intrinsically linked to the safety and precision of our operations. This guide provides essential, immediate safety and logistical information for handling 4-Aminobut-2-yn-1-ol, a versatile building block in synthetic chemistry. Beyond a simple checklist, this document will delve into the causality behind our recommended procedures, empowering you to work with confidence and security. Our goal is to become your preferred source for information on laboratory safety and chemical handling, building a foundation of deep trust by providing value that extends beyond the product itself.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the chemical's properties is paramount. This compound presents a multi-faceted hazard profile that demands careful consideration.

According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid and is harmful if swallowed .[1] Crucially, it is also categorized as causing severe skin burns and eye damage , and is very toxic to aquatic life , with long-lasting effects.[1] This combination of flammability, corrosivity, and environmental toxicity necessitates a robust safety protocol.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Combustible Liquid H227Requires storage and handling away from ignition sources.[1]
Acute Toxicity (Oral) H302Ingestion can be harmful; strict hygiene practices are essential.[1]
Skin Corrosion H314Causes severe burns; direct skin contact must be avoided.[1]
Serious Eye Damage H314Can cause irreversible eye damage; appropriate eye protection is mandatory.[1]
Aquatic Hazard (Acute & Chronic) H400, H411Requires careful disposal to prevent environmental contamination.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical necessity to mitigate the risks associated with this compound. The choice of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Given the severe eye damage this chemical can cause, chemical safety goggles are the minimum requirement.[1] For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is strongly recommended.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against prolonged or direct contact with corrosive substances. It is imperative to use chemical-resistant gloves , such as butyl rubber or Viton™, that have been tested for resistance to amines and alcohols. Always consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A flame-resistant lab coat is essential due to the combustible nature of this compound. For larger scale operations or when there is a significant risk of splashes, a chemical-resistant apron or suit should be worn.[2] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.

  • Respiratory Protection: Work with this compound should always be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[3] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound will ensure a safe and efficient workflow.

Storage and Handling
  • Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] The storage container should be tightly sealed to prevent the release of vapors.[4] It should be stored separately from strong oxidizing agents and acids, with which it may react exothermically.

  • Handling: All handling of this compound should be performed within a chemical fume hood.[3] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Avoid the accumulation of static electricity by grounding equipment when transferring large quantities.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure all necessary PPE is correctly donned. Clear the workspace in the fume hood of any unnecessary items. Have spill control materials readily available.

  • Aliquoting and Transfer: When transferring the chemical, use a clean, dry glass or compatible plastic pipette or syringe. Avoid using metal spatulas or other implements that could generate static discharge.

  • Reaction Setup: When adding this compound to a reaction vessel, do so slowly and in a controlled manner, especially if the reaction is exothermic. If the reaction is being heated, use a heating mantle or oil bath with a temperature controller; never use an open flame.[3]

  • Post-Reaction: After the reaction is complete, any excess this compound must be quenched safely before workup. A suggested method for quenching small amounts is the slow addition of a dilute acid solution (e.g., 1M HCl) in an ice bath to neutralize the amine functionality.

Disposal Plan: Environmental Responsibility

The high aquatic toxicity of this compound necessitates a stringent disposal protocol to prevent environmental harm.

Waste Segregation and Collection
  • All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids or oxidizing agents in the waste container.[5]

Aqueous Waste Treatment

Aqueous solutions containing this compound should not be disposed of down the drain.[6] For small quantities, a neutralization procedure can be performed in a fume hood:

  • Dilute the aqueous amine solution with a large volume of water (at least 10 parts water to 1 part amine solution).

  • Slowly add a dilute acid, such as hydrochloric acid, while stirring and monitoring the pH.

  • Once the pH is neutral (pH 6-8), the solution can be collected as hazardous aqueous waste.

All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite or a commercial spill pillow.

    • Once absorbed, carefully collect the material into a designated hazardous waste container.

    • Clean the spill area with a decontaminating solution (e.g., a mild detergent and water).

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's emergency response team immediately.

    • If it is safe to do so, turn off any potential ignition sources.[11]

    • Do not attempt to clean up a large spill without proper training and equipment.

Workflow and Decision-Making Diagram

Caption: A flowchart outlining the key stages of safely handling this compound.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research and development endeavors, ensuring both personal safety and the integrity of your work.

References

  • University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

  • Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]

  • Justrite. (2023). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • University of Connecticut. (n.d.). Lab Accident/First Aid Information. Environmental Health and Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Section 3: Emergency Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Carnegie Mellon University. (2024). EHS Guideline - Flammable and Combustible Liquids. Retrieved from [Link]

  • Trent University. (2013). Emergency Procedures. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.